Spiro[indoline-3,3'-pyrrolidin]-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSHLSLQUHZOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449607 | |
| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6786-41-0 | |
| Record name | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Natural Product Alkaloids with the Spirooxindole-Pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of natural product alkaloids featuring the spirooxindole-pyrrolidine core structure. This privileged scaffold is a hallmark of a diverse range of bioactive molecules with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and development in this field.
Introduction to Spirooxindole-Pyrrolidine Alkaloids
The spirooxindole-pyrrolidine structural motif is a fascinating and complex architecture found in numerous natural products. This framework, characterized by a spirocyclic fusion at the C3 position of an oxindole ring with a pyrrolidine ring, imparts a unique three-dimensional geometry that is often key to its biological activity. These alkaloids have been isolated from various natural sources, including plants and fungi, and have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. The intricate and stereochemically rich nature of this scaffold has made it a compelling target for synthetic chemists and a promising starting point for the development of novel therapeutic agents.
Key Classes of Spirooxindole-Pyrrolidine Alkaloids and Their Biological Activities
This section highlights some of the most prominent members of this alkaloid family, with their biological activities summarized in the subsequent tables.
Spirotryprostatins
Spirotryprostatin A and B, isolated from the fungus Aspergillus fumigatus, are potent antimitotic agents that arrest the cell cycle in the G2/M phase.[1] Their unique mode of action and significant cytotoxicity against various cancer cell lines have made them important lead compounds in anticancer drug discovery.
Strychnofoline
Isolated from Strychnos usambarensis, strychnofoline exhibits significant antimitotic activity against melanoma and Ehrlich tumor cells.[2] Its complex pentacyclic structure presents a considerable synthetic challenge.
Mitraphylline
A pentacyclic oxindole alkaloid found in plants of the Uncaria and Mitragyna genera, mitraphylline has demonstrated notable anti-inflammatory and cytotoxic effects.[3] It has been shown to inhibit the growth of various cancer cell lines, including Ewing's sarcoma, breast cancer, glioma, and neuroblastoma.[3][4]
Rhynchophylline and Isorhynchophylline
These isomeric alkaloids, primarily isolated from Uncaria rhynchophylla, are known for their neuroprotective and cardiovascular effects. They have been shown to protect neuronal cells from damage induced by various toxins and ischemic conditions, partly through their action as calcium channel blockers.[5][6]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of key spirooxindole-pyrrolidine alkaloids and their synthetic analogs.
Table 1: Cytotoxic Activity of Spirotryprostatin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Spirotryprostatin A Analog (1) | HeLa | 70 | [7] |
| Spirotryprostatin A Analog (4) | HeLa | < 20 | [7] |
| Spirotryprostatin A Analog (4) | Vero | < 20 | [7] |
Table 2: Cytotoxic Activity of Mitraphylline
| Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| MHH-ES-1 (Ewing's sarcoma) | 17.15 ± 0.82 | 30 | [3] |
| MT-3 (Breast cancer) | 11.80 ± 1.03 | 30 | [3] |
| SKN-BE(2) (Neuroblastoma) | 12.3 | 30 | [4] |
| GAMG (Glioma) | 20 | 48 | [4] |
Table 3: Anti-inflammatory Activity of Mitraphylline
| Cytokine Inhibited | % Inhibition (at 30 mg/kg/day in vivo) | Reference |
| Interleukin-1α | ~50% | [8] |
| Interleukin-1β | ~50% | [8] |
| Interleukin-17 | ~50% | [8] |
| TNF-α | ~50% | [8] |
| Interleukin-4 | ~40% | [8] |
Table 4: Neuroprotective Activity of Rhynchophylline and Isorhynchophylline
| Activity | Assay | Result | Reference |
| Cell Viability | Aβ₂₅₋₃₅-treated PC12 cells | Significant increase | [6] |
| Intracellular Ca²⁺ Level | Aβ₂₅₋₃₅-treated PC12 cells | Significant decrease | [6] |
| Tau Hyperphosphorylation | Aβ₂₅₋₃₅-treated PC12 cells | Significant decrease | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of spirooxindole-pyrrolidine alkaloids.
Synthesis: One-Pot, Three-Component 1,3-Dipolar Cycloaddition
This method is a highly efficient and stereoselective approach for the synthesis of the spirooxindole-pyrrolidine core.[9]
Materials:
-
Substituted isatin
-
L-proline or sarcosine
-
α,β-unsaturated carbonyl compound (dipolarophile, e.g., a chalcone)
-
Ethanol (solvent)
Procedure:
-
A mixture of the isatin (1.3 mmol), L-proline (1.3 mmol), and the α,β-unsaturated carbonyl compound (1.0 mmol) is prepared in ethanol (10 mL).
-
The reaction mixture is stirred at reflux temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 5 hours), the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure spirooxindole-pyrrolidine derivative.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (spirooxindole-pyrrolidine alkaloid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Isolation of Mitraphylline from Uncaria tomentosa
This protocol outlines a method for the isolation of mitraphylline from the bark of Uncaria tomentosa.[11]
Materials:
-
Dried and powdered bark of Uncaria tomentosa
-
Methanol
-
Toluene
-
Hexane
-
Strong cation exchange solid-phase extraction (SCX-SPE) column
Procedure:
-
Extraction: Extract the powdered bark with boiling methanol (3 x 10 mL for 15 minutes each).
-
Acid-Base Partition: Perform an acid-base partition on the crude methanol extract to obtain an alkaloid-enriched fraction.
-
Selective Precipitation: Selectively precipitate mitraphylline from the alkaloid-enriched fraction using a toluene/hexane (80:20 v/v) solution.
-
Purification: Further purify the precipitated mitraphylline using a strong cation exchange solid-phase extraction (SCX-SPE) clean-up.
-
Characterization: Characterize the isolated compound by HPLC-UV/DAD, mass spectrometry, UV-visible, IR, and ¹H- and ¹³C-NMR spectroscopy to confirm its identity and purity as mitraphylline.
Mechanisms of Action and Signaling Pathways
Spirooxindole-pyrrolidine alkaloids exert their biological effects through various mechanisms, often by modulating key cellular signaling pathways.
Inhibition of NF-κB Signaling
Several of these alkaloids, including mitraphylline, have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13]
References
- 1. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhynchophylline Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
Discovery and Isolation of Novel Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules of significant pharmacological interest.[1][2] This structural framework is a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[2][3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this core structure, with a focus on recent advancements in the field.
Synthetic Strategies and Methodologies
The construction of the this compound core is most prominently achieved through [3+2] cycloaddition reactions, particularly involving azomethine ylides. This approach offers a highly efficient and stereoselective route to complex molecular architectures in a single step.[6]
A common strategy involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an amino acid, such as sarcosine or L-proline. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, typically an electron-deficient alkene, to yield the desired spiro-pyrrolidine ring system.[6] Alternative synthetic routes, such as Fe(II)-catalyzed spirocyclization of oxime acetates derived from 2-arylindoles and α,β-unsaturated ketones, have also been developed, expanding the accessible chemical space of this scaffold.[2]
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the one-pot synthesis of this compound derivatives.
Materials:
-
Isatin or substituted isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
Dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1.0 mmol)
-
Methanol (20 mL)
Procedure:
-
A mixture of the isatin derivative and sarcosine is refluxed in methanol for 20 minutes.
-
The dipolarophile is then added to the reaction mixture.
-
The reaction is continued at reflux for the appropriate time (typically 4-8 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the crude product.
-
Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have exhibited promising activity against a range of therapeutic targets, with a significant focus on oncology.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative properties of these compounds against various human cancer cell lines. For instance, certain derivatives have shown significant efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231.[7] The mechanism of action for their anticancer effects can be multi-faceted, involving the inhibition of key signaling pathways and proteins crucial for cancer cell survival and proliferation.
Some derivatives have been identified as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in tumor suppression.[8] By disrupting this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, multi-targeted inhibitory properties against receptor tyrosine kinases like EGFR and VEGFR-2 have been observed, highlighting the potential for these compounds to interfere with tumor growth, angiogenesis, and metastasis.[3][9] Another reported mechanism involves the induction of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[10][11]
Neurological Activity
Beyond oncology, this scaffold has been explored for its potential in treating neurological disorders. Synthetic derivatives have been investigated as ligands for G-protein coupled receptors (GPCRs), with some showing submicromolar affinities for the 5-HT6 serotonin receptor.[1][5] This suggests their potential as lead compounds for the development of novel therapeutics for cognitive disorders and other central nervous system conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives from various studies.
| Compound ID | Synthesis Method | Yield (%) | Reference |
| 17 | Hydrogenation | 55 | [1] |
| 18 | Oxidative Rearrangement | 85 | [1] |
| SSSK16 | Three-component coupling | - | [7] |
| SSSK17 | Three-component coupling | - | [7] |
| 4a | 1,3-dipolar cycloaddition | - | [10][11] |
| 4b | 1,3-dipolar cycloaddition | 79 | [10] |
| 4f | 1,3-dipolar cycloaddition | 81 | [10] |
| 6f | Azomethine dipolar cycloaddition | - | [3][9] |
| 6m | Azomethine dipolar cycloaddition | - | [3][9] |
| 17b | Multistep synthesis | - | [4] |
Table 1: Synthetic Yields of Selected this compound Derivatives.
| Compound ID | Cell Line | Activity (GI50/IC50, µM) | Target(s) | Reference |
| SSSK16 | MCF-7 | 0.44 | - | [7] |
| SSSK17 | MCF-7 | 0.04 | - | [7] |
| 6f | Vero (Anti-SARS-CoV-2) | Potent | - | [3][9] |
| 6m | MCF7, HCT116, A431, PaCa2 | Potent | EGFR, VEGFR-2 | [3][9] |
| 17b | AsPC1, SW1990 | Most effective in series | BCL-2 | [4] |
Table 2: In Vitro Biological Activity of Selected this compound Derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.
Caption: Synthetic and evaluation workflow.
Caption: Anticancer mechanisms of action.
Conclusion
The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry and drug discovery. The synthetic versatility of this core, coupled with its diverse biological activities, positions it as a promising platform for the development of next-generation therapeutics. Further exploration of structure-activity relationships, target identification, and preclinical development will be crucial in translating the potential of these novel derivatives into clinical applications.
References
- 1. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes [mdpi.com]
- 2. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[pyrrolidine-3,3'-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico prediction of biological activity for spiro[indoline-3,3'-pyrrolidin]-2-one analogs
An In-Depth Technical Guide to the In Silico Prediction of Biological Activity for Spiro[indoline-3,3'-pyrrolidin]-2-one Analogs
Introduction
The this compound, also known as the spirooxindole-pyrrolidine scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its unique three-dimensional structure has been exploited to develop a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The fusion of the oxindole and pyrrolidine rings at a common spiro-carbon creates a rigid framework that allows for precise orientation of substituents to interact with biological targets.
This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the biological activity of this compound analogs. We will delve into the core computational techniques, present quantitative data from relevant studies, detail experimental protocols for validation, and visualize key workflows and pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile scaffold.
Core In Silico Methodologies
The prediction of biological activity for novel chemical entities relies heavily on a suite of computational tools that model and analyze the relationship between chemical structure and biological function. For the this compound class of compounds, the following in silico methods are paramount:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. These models are invaluable for predicting the activity of untested analogs and for guiding the design of more potent molecules.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the spiro compound) when bound to a specific receptor target (typically a protein or enzyme). Docking studies provide insights into the binding mode, affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
-
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. These models are used for virtual screening of compound libraries to identify new potential hits.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: ADMET models computationally estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles, thereby reducing the likelihood of late-stage attrition.
Workflow for In Silico Prediction and Experimental Validation
The synergy between computational prediction and experimental validation is central to modern drug discovery. The following workflow illustrates the typical process for investigating this compound analogs.
Spectroscopic Characterization of Spiro[indoline-3,3'-pyrrolidin]-2-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of spiro[indoline-3,3'-pyrrolidin]-2-ones, a core scaffold of significant interest in medicinal chemistry due to its presence in various natural products and biologically active compounds. This document details the key Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) features of this heterocyclic system, offering a valuable resource for researchers engaged in the synthesis, identification, and development of novel therapeutic agents based on this privileged structure.
Core Structure and Numbering
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is characterized by an indolin-2-one moiety spiro-fused to a pyrrolidine ring at the C3 position. The systematic numbering of this core structure is crucial for the unambiguous assignment of spectroscopic signals.
Spectroscopic Data Summary
The following tables summarize typical ¹H NMR, ¹³C NMR, and HRMS data for representative this compound derivatives. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
¹H NMR Spectral Data
| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Notes |
| NH (Indoline) | 10.17 - 10.76 | s | - | Often a broad singlet, position can vary with solvent and concentration.[1] |
| Ar-H | 6.46 - 7.87 | m, d, t | 7.3 - 8.5 | Aromatic protons of the indoline core and any aryl substituents.[1][2] |
| H-2' (Pyrrolidine) | 3.08 - 4.79 | m, d | 10.5 - 11.5 | Diastereotopic protons, often appear as complex multiplets.[1][2] |
| H-4' (Pyrrolidine) | 1.88 - 2.28 | m | - | Diastereotopic protons, typically in the aliphatic region.[2] |
| H-5' (Pyrrolidine) | 2.69 - 3.70 | m, t | - | Diastereotopic protons, may show coupling to H-4' and H-2'.[2] |
| N-CH₃ (if present) | 2.64 | s | - | Sharp singlet for N-methylated derivatives.[1] |
| OCH₃ (if present) | 3.25 - 3.80 | s | - | Sharp singlet for methoxy-substituted derivatives.[3] |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) Range (ppm) | Notes |
| C=O (C2) | 172.95 - 179.3 | Carbonyl carbon of the indolin-2-one.[1][3] |
| Spiro Carbon (C3) | 57.7 - 72.6 | Quaternary carbon at the spiro-junction.[1][2] |
| Ar-C | 109.3 - 151.47 | Aromatic carbons of the indoline and substituent rings.[2][3] |
| C-2' (Pyrrolidine) | 45.1 - 66.7 | Pyrrolidine carbon adjacent to the spiro center.[2] |
| C-4' (Pyrrolidine) | 30.9 - 49.8 | Pyrrolidine methylene carbon.[1][2] |
| C-5' (Pyrrolidine) | 43.3 - 57.3 | Pyrrolidine carbon adjacent to the nitrogen.[2][4] |
| N-CH₃ (if present) | ~25-35 | N-methyl carbon. |
| OCH₃ (if present) | 53.65 - 54.18 | Methoxy carbon.[3] |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is a critical tool for confirming the elemental composition of newly synthesized spiro[indoline-3,3'-pyrrolidin]-2-ones. The high mass accuracy allows for the unambiguous determination of the molecular formula.
| Ion | Technique | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | ESI-TOF | 449.00784 | 449.0382 | [3] |
| [M+Na]⁺ | ESI-TOF | 470.28976 | 470.0175 | [3] |
| [M+H]⁺ | ESI | 405.1637 | 405.1620 | [2] |
| [M+H]⁺ | ESI | 374.1111 | 374.1142 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of spiro[indoline-3,3'-pyrrolidin]-2-ones. A common synthetic route involves a [3+2] cycloaddition reaction.
General Synthesis via [3+2] Cycloaddition
A widely employed method for the synthesis of this scaffold is the one-pot, three-component [3+2] cycloaddition reaction.[3][6] This typically involves the reaction of an isatin derivative, an amino acid (such as sarcosine or proline), and a dipolarophile.
Materials:
-
Substituted or unsubstituted isatin
-
Amino acid (e.g., L-proline, sarcosine)
-
Electron-deficient alkene (dipolarophile)
-
Solvent (e.g., methanol, ethanol)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
A solution of the isatin derivative, the amino acid, and the dipolarophile is prepared in the chosen solvent.
-
The reaction mixture is typically heated to reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is subjected to a standard aqueous workup and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified, most commonly by column chromatography on silica gel, to afford the desired this compound.[3]
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of labile protons like NH.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR spectra are acquired on the same instrument, often requiring a larger number of scans for adequate signal-to-noise. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
-
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives.
HRMS Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
Data Acquisition:
-
High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3]
-
The instrument is operated in positive or negative ion mode, depending on the nature of the analyte.
-
The high mass accuracy of these instruments (typically < 5 ppm) allows for the confident determination of the elemental composition from the measured m/z value.
This guide provides a foundational understanding of the key spectroscopic features of spiro[indoline-3,3'-pyrrolidin]-2-ones. For more detailed information on specific derivatives, consulting the primary literature is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Spiro[indoline-3,3'-pyrrolidin]-2-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold, a prominent heterocyclic motif found in various natural products, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture allows for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key mechanisms of action for this class of compounds, with a particular focus on their anticancer and central nervous system activities. Detailed experimental protocols for seminal assays, a compilation of quantitative biological data, and visual representations of the core signaling pathways are presented to facilitate further research and drug development in this promising area.
Core Mechanisms of Action
This compound derivatives exert their biological effects primarily through the modulation of protein-protein interactions and enzyme activities. The principal mechanisms elucidated to date include the inhibition of the MDM2-p53 interaction, the modulation of receptor tyrosine kinase (RTK) signaling, and the interaction with neurotransmitter receptors.
Anticancer Activity
The anticancer properties of this compound compounds are multi-faceted, targeting key pathways involved in tumor growth, proliferation, and survival.
A primary and extensively studied mechanism is the disruption of the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor. In many cancers with wild-type p53, its tumor-suppressing function is nullified by overexpressed MDM2, which binds to p53 and targets it for proteasomal degradation.
This compound compounds have been designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for its binding to the hydrophobic pocket of MDM2. By competitively occupying this pocket, these small molecules block the MDM2-p53 interaction, leading to the stabilization and accumulation of p53. The subsequent activation of the p53 pathway results in cell cycle arrest, apoptosis, and senescence in cancer cells. One highly potent compound, MI-888, has been shown to bind to MDM2 with a Ki value of 0.44 nM, demonstrating the high affinity achievable with this scaffold.[1]
dot
Certain derivatives of the this compound scaffold have demonstrated inhibitory activity against key RTKs, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[2][3] These receptors are crucial for tumor angiogenesis, proliferation, and metastasis. By blocking the ATP-binding site of the kinase domain, these compounds inhibit the downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, thereby exerting anti-proliferative and anti-angiogenic effects.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The primary mechanisms of action, particularly the inhibition of the MDM2-p53 interaction and the modulation of RTK signaling, have established these compounds as significant candidates for anticancer drug discovery. Furthermore, their ability to interact with CNS targets like the 5-HT6 receptor opens up new avenues for the treatment of neurological disorders.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Exploration of Novel Targets: To identify new biological targets and expand the therapeutic applications of this scaffold.
-
Combination Therapies: To investigate the synergistic effects of these compounds with existing chemotherapeutic agents or targeted therapies.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
This technical guide serves as a foundational resource for researchers in the field, providing the necessary information to design and execute mechanism of action studies for this important class of compounds.
References
Structure-activity relationship (SAR) introduction for spirooxindole scaffolds
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Spirooxindole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirooxindole scaffold, characterized by a unique three-dimensional and rigid spiro-fusion at the C3 position of an oxindole core, has garnered significant attention in medicinal chemistry.[1] This versatile structural motif is present in numerous natural products and has been identified as a "privileged" scaffold in drug discovery due to its ability to interact with a wide array of biological targets.[2][3] Spirooxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]
Their rigid conformation offers advantages in drug design, often leading to improved metabolic stability and higher target selectivity.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) for spirooxindole derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It summarizes quantitative data, details key experimental methodologies, and visualizes the complex relationships and pathways involved.
Anticancer Activity: Targeting the p53-MDM2 Axis
A primary mechanism through which spirooxindoles exert their anticancer effects is by inhibiting the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[5][6] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Small-molecule inhibitors that block this interaction can reactivate p53, triggering cell cycle arrest, apoptosis, and tumor regression.[5][7] Spirooxindoles have proven to be a highly efficacious class of MDM2 inhibitors.[5]
The interaction is primarily mediated by three key amino acids from p53—Phe19, Trp23, and Leu26—which fit into a hydrophobic pocket on the MDM2 surface.[6] Effective spirooxindole inhibitors are designed to mimic these interactions.[8][9]
Signaling Pathway: p53-MDM2 Inhibition
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of its inhibition by spirooxindole derivatives.
Caption: p53-MDM2 signaling and inhibition by spirooxindoles.
Quantitative Structure-Activity Relationship (SAR) for MDM2 Inhibitors
Systematic modifications of the spirooxindole-pyrrolidine scaffold have led to the identification of highly potent compounds, often referred to as the "MI" series.[5][7] The stereochemistry of the scaffold has a major impact on binding affinity, with differences of over 100-fold observed between diastereomers.[7]
| Position on Scaffold | Modification | Effect on MDM2 Inhibition | Example Compounds & Potency (Ki) |
| Oxindole Ring (R1) | 6-Chloro (Cl) | Fills a small hydrophobic pocket, significantly enhancing potency. | MI-219 (~5 nM), MI-888 (0.44 nM)[7] |
| Oxindole Ring (R1) | 6-Bromo (Br) | Similar favorable interaction as 6-Chloro. | Potent analogs reported. |
| Oxindole Ring (R2) | Hydrogen (H) on N1 | Essential for activity; substitution is detrimental. | Most active compounds are unsubstituted. |
| Pyrrolidine Ring (R3) | 3'- (4-chlorophenyl) | Optimal substituent for the Trp23 pocket of MDM2. | MI-219, MI-888[7] |
| Pyrrolidine Ring (R4) | 4'- (3-methoxy-phenylsulfonyl) | Occupies the Leu26 pocket, contributing to high affinity. | MI-219 |
| Pyrrolidine Ring (R4) | 4'- (tert-butoxycarbonyl) | Alternative group that also shows high activity. | Potent analogs reported. |
| Stereochemistry | Specific diastereomers | Crucial for correct orientation in the MDM2 binding pocket. | The most potent isomer of MI-888 has a Ki of 0.44 nM, while others are >100x weaker.[7] |
Logical SAR Summary for Anticancer Activity
The following diagram summarizes the key structural requirements for potent MDM2 inhibition by the spirooxindole scaffold.
Caption: Key SAR insights for spirooxindole-based MDM2 inhibitors.
Antimicrobial and Antiviral Activities
The structural diversity of spirooxindoles also makes them promising candidates for developing new antimicrobial and antiviral agents, a critical need given the rise of drug-resistant pathogens.
Antiviral Activity SAR
Spirooxindoles have shown inhibitory activity against a range of viruses, including influenza, Dengue virus (DENV), and coronaviruses (MERS-CoV, SARS-CoV-2).[2][10][11]
| Virus Target | Scaffold / Substitutions | Key SAR Observations | Example Potency (IC50) |
| Influenza A | Spirooxindole-pyrrolothiazole | Presence of a thiophene ring and specific substitutions on the phenyl group are important. | 4.12 µg/mL for the most active analog.[2] |
| Dengue Virus (DENV) | Spiro-pyrazolopyridone oxindoles | These compounds are potent inhibitors of the DENV NS4B protein.[2] | Orally bioavailable candidates have been developed. |
| MERS-CoV | Phenylsulfone-containing spirooxindoles | A 5-chloro substitution on the isatin ring (compound 4i) showed high potency. | Compound 4i : 11 µM.[11][12] |
| SARS-CoV-2 | Phenylsulfone-containing spirooxindoles | A 5-bromo substitution on the isatin ring (compound 4c) was most effective. | Compound 4c : 17 µM.[11][12] |
Antimicrobial Activity SAR
The development of spirooxindoles as antimicrobial agents is an active area of research, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria.[13][14]
| Bacterial Target | Scaffold / Substitutions | Key SAR Observations | Example Potency (MIC) |
| Gram-positive (e.g., S. aureus) | Spiro[indoline-pyrrolizin]-ones | Dichloro substitution (5,7-dichloro) on the oxindole ring enhances activity. | Compound 9g : 15.6 µg/mL against S. aureus.[15] |
| M. tuberculosis | Isoniazid-spirooxindole hybrids | A 4-chloro substitution on one phenyl ring and a chloro group on another part of the scaffold resulted in the most active compound. | 12.5 µg/mL against M. tuberculosis H37Rv.[16] |
| Broad Spectrum | Spirocyclopropyl-oxindoles | A bromine on the oxindole ring and a benzyloxyphenyl group on the cyclopropane ring showed good activity against Gram-positive bacteria. | 0.24 µM against B. subtilis.[17] |
Experimental Protocols and Workflows
The evaluation of spirooxindole derivatives relies on a standardized series of in vitro and in vivo experiments to determine their activity, selectivity, and toxicity.
General Experimental Workflow
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel spirooxindole compounds.
Caption: Typical drug discovery workflow for spirooxindole scaffolds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.[17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the spirooxindole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Detailed Protocol: MDM2-p53 Interaction ELISA
This Enzyme-Linked Immunosorbent Assay (ELISA) is designed to quantify the ability of spirooxindole compounds to inhibit the binding of p53 to MDM2.
Methodology:
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with recombinant human MDM2 protein (e.g., 50 ng/well in PBS). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubating for 1-2 hours at room temperature.
-
Compound Incubation: Wash the plate again. Add the spirooxindole test compounds at various concentrations to the wells. Immediately add a solution containing a biotinylated p53 peptide (representing the MDM2-binding domain). Include positive (no inhibitor) and negative (no MDM2) controls. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate thoroughly. Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to any biotinylated p53 that has successfully bound to the MDM2 on the plate.
-
Substrate Addition: Wash the plate again. Add 100 µL of an HRP substrate (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) to each well. A color change will occur in wells where binding has taken place.
-
Reaction Quenching: Stop the reaction by adding 50 µL of a stop solution (e.g., 1M H₂SO₄).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The spirooxindole scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity. The extensive SAR studies, particularly in the context of anticancer therapy via MDM2-p53 inhibition, have yielded compounds with nanomolar potency and promising preclinical results.[7] The key to high affinity lies in the precise placement of halogen and bulky hydrophobic groups on the correct stereoisomeric framework to mimic the native p53-MDM2 interaction.
While anticancer applications are the most mature, the scaffold shows significant promise for developing novel antiviral and antimicrobial agents.[2][13] Future research should focus on several key areas:
-
Improving Pharmacokinetics: Addressing challenges such as limited bioavailability and metabolic instability will be crucial for clinical translation.[4]
-
Exploring New Targets: The unique 3D structure of spirooxindoles allows for interaction with a wide range of targets; exploring these interactions could lead to treatments for other diseases.[3][4]
-
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple disease-relevant pathways, such as dual HDAC/MDM2 inhibitors, represents an efficient strategy for developing novel therapeutics.[8][9]
Continued exploration and optimization of the spirooxindole scaffold, guided by the structure-activity relationships outlined in this guide, will undoubtedly continue to be a highly productive endeavor in the future of drug discovery.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ascentagepharma.com [ascentagepharma.com]
- 8. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 9. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 17. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives and Their Targets
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. This class of compounds has demonstrated significant activity against a range of compelling biological targets, positioning them as promising candidates for the development of novel therapeutics in oncology, neurodegenerative diseases, and other critical areas of medicine. This document provides a comprehensive overview of their primary molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Therapeutic Targets and Efficacy
This compound derivatives have been identified as potent modulators of several key proteins implicated in disease pathogenesis. The primary areas of therapeutic interest include oncology, neurodegenerative disorders, and serotonergic signaling.
Anticancer Activity
A significant body of research has focused on the anticancer properties of these spirooxindole compounds. They have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including but not limited to lung (A549), breast (MCF-7), liver (HepG2), and colon (HCT116) cancer. The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes and proteins that are critical for cancer cell survival and proliferation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound Series 6 | |||
| 6m | MCF7 (Breast) | 3.597 | [1] |
| 6l | MCF7 (Breast) | 3.986 | [1] |
| 6j | PaCa-2 (Pancreatic) | 8.830 | [1] |
| 6k | PaCa-2 (Pancreatic) | 8.830 | [1] |
| SSSK Series | |||
| SSSK17 | MCF-7 (Breast) | 0.04 | [2] |
| SSSK16 | MCF-7 (Breast) | 0.44 | [2] |
| Spirooxindole-Furan Hybrids | |||
| 6d | MCF7 (Breast) | 4.3 ± 0.18 | [3] |
| 6j | MCF7 (Breast) | 4.7 ± 0.18 | [3] |
| 6f | HepG2 (Liver) | 3.5 ± 0.11 | [3] |
| 6d | HepG2 (Liver) | 6.9 ± 0.23 | [3] |
| Spiro-Pyridine Derivatives | |||
| 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [4] |
| 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [4] |
| 7 | Caco-2 (Colorectal) | 7.83 ± 0.5 | [4] |
Inhibition of Receptor Tyrosine Kinases (RTKs)
A key mechanism underlying the anticancer activity of some this compound derivatives is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial for angiogenesis and tumor cell proliferation, making them validated targets for cancer therapy.
Table 2: Inhibition of VEGFR-2 by Spiroindolin-2-one Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 17a | VEGFR-2 | 0.078 | [5] |
| 10g | VEGFR-2 | 0.087 | [5] |
| 5b | VEGFR-2 | 0.160 | [5] |
| 15a | VEGFR-2 | 0.180 | [5] |
| 10e | VEGFR-2 | 0.358 | [5] |
| 7 | VEGFR-2 | 0.221 ± 0.009 | [6] |
Modulation of the MDM2-p53 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. Certain this compound derivatives have been designed to inhibit the MDM2-p53 protein-protein interaction, thereby reactivating p53 and inducing apoptosis in cancer cells. While specific IC50 or Ki values for this compound derivatives are still emerging in publicly available literature, related spiro-oxindole scaffolds have shown promise in this area.
Serotonin 5-HT6 Receptor Antagonism
Beyond oncology, these spiro compounds have been investigated as ligands for G-protein coupled receptors (GPCRs). Notably, derivatives of the spiro[pyrrolidine-3,3′-oxindole] scaffold have been identified as antagonists of the serotonin 5-HT6 receptor, a target of interest for cognitive disorders such as Alzheimer's disease.
Table 3: 5-HT6 Receptor Binding Affinity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
| Compound ID | Target | Ki (µM) | Reference |
| 6 | 5-HT6 | low micromolar | [7] |
| 43a | 5-HT6 | sub-micromolar | [8] |
Inhibition of Amyloid-Beta Aggregation
In the context of neurodegenerative diseases, certain spiro-indenoquinoxaline-pyrrolidine derivatives have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with various signaling pathways.
Apoptosis Induction
Many of the anticancer this compound derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. A common mechanism involves the activation of the caspase cascade, particularly the executioner caspase-3.
VEGFR-2 Signaling Inhibition
By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways responsible for angiogenesis, a process essential for tumor growth and metastasis.
Detailed Experimental Protocols
To facilitate further research and validation of the therapeutic potential of this compound derivatives, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Microplate luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a no-inhibitor control (positive control) and a no-enzyme control (blank).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test wells and the positive control wells. Add kinase buffer to the blank wells.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Luminescence Measurement: Read the luminescence using a microplate luminometer.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value.
MDM2-p53 Interaction Assay (AlphaLISA)
This is a homogeneous, no-wash immunoassay to measure the interaction between MDM2 and p53.
Materials:
-
GST-tagged MDM2 and FLAG-tagged p53 proteins
-
AlphaLISA® anti-FLAG acceptor beads
-
AlphaScreen® Glutathione (GSH) donor beads
-
Assay buffer
-
Test compounds
-
384-well Optiplate
-
AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation: Dilute the proteins and test compounds in the assay buffer.
-
Incubation: In a 384-well plate, incubate GST-MDM2, FLAG-p53, and the test compound for 60 minutes at room temperature.
-
Bead Addition: Add the anti-FLAG acceptor beads and incubate for 60 minutes. Then, add the GSH donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the MDM2-p53 interaction. Calculate the IC50 value from the dose-response curve.
5-HT6 Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the 5-HT6 receptor.
Materials:
-
Membranes from cells expressing the human 5-HT6 receptor
-
Radioligand (e.g., [3H]-LSD)
-
Binding buffer
-
Test compounds
-
Non-specific binding control (e.g., serotonin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer effects through multiple mechanisms, modulation of key CNS targets, and potential for treating neurodegenerative diseases, underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers to further explore and unlock the full therapeutic potential of this exciting class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Review of the biological significance of the spiro-pyrrolidine moiety in indolinones
A comprehensive review of the synthesis, biological evaluation, and therapeutic potential of spiro-pyrrolidine indolinone scaffolds for researchers, scientists, and drug development professionals.
The fusion of a pyrrolidine ring with an indolinone core at a single spirocyclic carbon atom creates the spiro-pyrrolidine indolinone scaffold, a privileged structural motif that has garnered significant attention in medicinal chemistry. This unique three-dimensional architecture has proven to be a fertile ground for the discovery of potent and selective modulators of a wide array of biological targets. This technical guide delves into the profound biological significance of this moiety, offering insights into its diverse pharmacological activities, the signaling pathways it influences, and the experimental methodologies underpinning its investigation.
Diverse Pharmacological Landscape
Spiro-pyrrolidine indolinones have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
A predominant area of investigation for this scaffold is in oncology. Numerous derivatives have exhibited potent antiproliferative effects against a range of human cancer cell lines.[1][2] One of the most significant mechanisms of action is the inhibition of the MDM2-p53 protein-protein interaction.[3][4] By disrupting this interaction, these compounds can stabilize p53, a critical tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.
Several spiro-oxindole-based compounds have been identified as highly active MDM2-p53 PPI inhibitors.[3][4] For instance, dispiro-indolinones have been reported to inhibit the MDM2-p53 interaction with IC50 values in the nanomolar range (0.001–0.05 µM), effectively blocking the proliferation of human lung cancer cells.[3] Furthermore, some derivatives have shown multi-targeted inhibitory properties against key kinases involved in cancer progression, such as EGFR and VEGFR-2.[1][2]
Antimicrobial and Antifungal Activity
The spiro-pyrrolidine indolinone scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have been synthesized and screened for their antibacterial and antifungal activities against a panel of human pathogenic bacteria and fungi.[5] These compounds have shown promising activity against various pathogens, highlighting their potential as a new class of antimicrobial agents.[5][6] However, it is noteworthy that in some studies, the synthesized spirocyclic compounds showed no significant antimicrobial activity against the tested strains, indicating that the substitution pattern on the scaffold plays a crucial role in determining its antimicrobial efficacy.[7]
Central Nervous System (CNS) Activity
The versatility of the spiro-pyrrolidine indolinone core extends to the central nervous system. Synthetic derivatives have been investigated as new ligands for G-protein coupled receptors (GPCRs), such as the 5-HT6 serotonin receptor.[8][9] The optimization of these scaffolds has led to the development of ligands with submicromolar affinities for the 5-HT6 receptor, suggesting their potential as leads for the development of novel treatments for neurological and psychiatric disorders.[8][9] Additionally, spiro[indan-1,3'-pyrrolidine] derivatives, designed as rigid analogs of the opioid analgesic profadol, have been synthesized and evaluated for their analgesic properties.[10]
Key Signaling Pathways and Molecular Interactions
The biological effects of spiro-pyrrolidine indolinones are often mediated through their interaction with specific signaling pathways. Understanding these interactions is crucial for rational drug design and development.
The p53-MDM2 Pathway in Cancer
As previously mentioned, a key signaling pathway targeted by many anticancer spiro-pyrrolidine indolinones is the p53-MDM2 pathway. In normal cells, the E3 ubiquitin ligase MDM2 negatively regulates the tumor suppressor protein p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth. Spiro-pyrrolidine indolinones that inhibit the MDM2-p53 interaction can restore the tumor-suppressing function of p53.
Caption: The p53-MDM2 signaling pathway and its inhibition by spiro-pyrrolidine indolinones.
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative spiro-pyrrolidine indolinone compounds.
Table 1: Anticancer Activity of Spiro-pyrrolidine Indolinones
| Compound Class | Target | Assay | Cell Line | Activity (IC50/GI50) | Reference |
| Dispiro-indolinones | MDM2-p53 PPI | Not specified | NCI-H460 | 0.001–0.05 µM | [3] |
| Dispiro-indolinones | Cell Proliferation | MTT assay | NCI-H460 | < 0.1 µM | [3] |
| 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | Cell Proliferation | Not specified | MCF7 | 3.597 µM (for 6m) | [1] |
| 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | Cell Proliferation | Not specified | PaCa-2 | 8.830 µM (for 6j & 6k) | [1] |
| Spiro[pyrrolidine-3, 3´-oxindole] derivatives | Cell Proliferation | MTT assay | PC-3 | 72.51 ± 2.35 µM (for 4a) | [11] |
Table 2: Antimicrobial Activity of Spiro-pyrrolidine Indolinones
| Compound Class | Organism | Activity (MIC) | Reference |
| Spiropyrrolidine derivatives | Staphylococcus aureus ATCC 25923 | 3.95 mM (for 5d) | [12] |
Table 3: Antidiabetic Activity of Spiro-pyrrolidine Indolinones
| Compound Class | Target | Activity (IC50) | Reference |
| Spiropyrrolidine derivatives | α-amylase | 0.55 ± 0.38 mM (for 5d) | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are generalized protocols for the synthesis and biological evaluation of spiro-pyrrolidine indolinones, based on common practices cited in the literature.
General Synthetic Protocol: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the stereoselective synthesis of the spiro-pyrrolidine indolinone core.[5][6][13]
Caption: General workflow for the synthesis of spiro-pyrrolidine indolinones via 1,3-dipolar cycloaddition.
Procedure:
-
Generation of Azomethine Ylide: An equimolar mixture of an isatin derivative and an α-amino acid (such as sarcosine or L-proline) is refluxed in a suitable solvent (e.g., methanol or ethanol). This in situ reaction generates the azomethine ylide.[13]
-
Cycloaddition: The dipolarophile (an activated alkene) is added to the reaction mixture containing the freshly generated azomethine ylide. The mixture is then heated under reflux for a specified period (typically 2-12 hours).[13][14]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired spiro-pyrrolidine indolinone derivative.[13]
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (spiro-pyrrolidine indolinones) and a vehicle control. A known anticancer drug is often used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Conclusion and Future Directions
The spiro-pyrrolidine indolinone scaffold has firmly established itself as a versatile and valuable framework in the realm of drug discovery. Its inherent three-dimensionality and synthetic tractability have enabled the development of a plethora of biologically active molecules with diverse therapeutic potential. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological targets and signaling pathways, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology. Future research should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the elucidation of their detailed mechanisms of action to facilitate their translation into clinical candidates.
References
- 1. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes | MDPI [mdpi.com]
- 9. Spiro[pyrrolidine-3,3'-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of Spiro[indoline-3,3'-pyrrolidin]-2-one via 1,3-Dipolar Cycloaddition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with significant biological activities, making it a key target in drug discovery.[1] This document provides detailed application notes and protocols for the efficient one-pot synthesis of this scaffold via a three-component 1,3-dipolar cycloaddition reaction. The reaction involves the in situ generation of an azomethine ylide from an isatin and an α-amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile. This methodology offers high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step, often with high regio- and stereoselectivity.[2][3]
Introduction
Spirooxindoles, particularly those incorporating a pyrrolidine ring, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The 1,3-dipolar cycloaddition of azomethine ylides has emerged as one of the most powerful and convergent strategies for the construction of the this compound core.[7][8] This approach typically involves the decarboxylative condensation of isatins and α-amino acids to generate the transient azomethine ylide dipole, which is then trapped by a suitable dipolarophile.[1][2] The reaction's versatility allows for the introduction of various substituents on the isatin, amino acid, and dipolarophile components, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
Reaction Scheme and Mechanism
The general reaction scheme involves three components: an isatin (1), an α-amino acid (2), and a dipolarophile (3). The isatin and α-amino acid first condense to form an unstable intermediate which, upon decarboxylation, generates the azomethine ylide (a 1,3-dipole). This ylide then reacts with the dipolarophile in a concerted [3+2] cycloaddition to furnish the desired this compound product (4).
Caption: General reaction mechanism for the one-pot synthesis.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the reaction conditions and outcomes for the synthesis of various this compound derivatives reported in the literature.
Table 1: Influence of Catalyst and Solvent on Yields
| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | - | Ethanol | Reflux | 5 | Good | [9] |
| 2 | Ag-catalyst | - | - | - | 50-95 | [10] |
| 3 | - | EtOH | RT | 4 | 76-95 | [1] |
| 4 | - | Chloroform | ~60 | 24 | - | [4] |
| 5 | In(OTf)3 | - | - | - | - | [4] |
| 6 | - | DMSO | 25 | 3 | 67-90 | [5] |
| 7 | TiO2 | Water | - | 0.5 | >65 | [11] |
| 8 | CAN | Water | - | 2 | 65-90 | [11] |
Table 2: Substrate Scope and Diastereoselectivity
| Isatin Derivative | Amino Acid | Dipolarophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Isatin | L-proline | Chalcone | - | Good | [9] |
| Substituted Isatins | Primary α-amino acid esters | Chalcones | 11:1 to >20:1 | 50-95 | [10] |
| Isatins | α-amino acids | Maleimides | 17:1 to >99:1 | 76-95 | [1] |
| Isatin | Sarcosine | trans-1,2-dibenzoylethylene | High | Good to Excellent | |
| N-alkylisatins | - | Dimethyl acetylenedicarboxylate | - | - | [4] |
| Isatin | N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Exo/Endo mixture | Moderate to Excellent | [12] |
Experimental Protocols
This section provides a generalized, detailed methodology for the one-pot synthesis of this compound derivatives.
Materials and Equipment
-
Substituted or unsubstituted isatin
-
Selected α-amino acid (e.g., proline, sarcosine)
-
Dipolarophile (e.g., chalcone, maleimide, α,β-unsaturated ketone)
-
Solvent (e.g., ethanol, methanol, DMSO, chloroform)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
General Procedure
-
To a solution of the dipolarophile (1.0 mmol) in the chosen solvent (10-15 mL) in a round-bottom flask, add the isatin (1.0 mmol) and the α-amino acid (1.2 mmol).
-
The reaction mixture is then stirred at the specified temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[1][2]
-
The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[1]
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.[10]
Caption: A typical experimental workflow for the synthesis.
Applications in Drug Discovery
The this compound core is a versatile scaffold for the development of new therapeutic agents. The multicomponent nature of this synthesis allows for rapid generation of diverse libraries of compounds by varying the three starting components. These libraries can then be screened for a wide range of biological activities. For example, certain derivatives have shown potent anticancer activity by inhibiting the MDM2-p53 interaction, while others exhibit promising antimicrobial or antiviral properties.[5][6] The stereochemical complexity that can be achieved in this reaction is also crucial, as different stereoisomers can exhibit vastly different biological activities.
Conclusion
The one-pot, three-component 1,3-dipolar cycloaddition reaction is a highly efficient and versatile method for the synthesis of spiro[indoline-3,3'-pyrrolidin]-2-ones. The operational simplicity, high yields, and ability to generate stereochemically complex molecules make this an attractive strategy for both academic research and industrial drug development. The protocols and data presented herein provide a comprehensive guide for researchers looking to utilize this powerful reaction in their own synthetic endeavors.
References
- 1. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Asymmetric Synthesis of Chiral Spiro[indoline-3,3'-pyrrolidin]-2-one Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a privileged heterocyclic motif frequently found in a variety of natural products and pharmacologically active compounds. The inherent three-dimensional complexity and chirality of this structure make it an attractive target for medicinal chemistry and drug discovery. Enantiomerically pure spiro[indoline-3,3'-pyrrolidin]-2-ones have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties.
The asymmetric synthesis of these chiral molecules is of paramount importance, as the biological activity is often enantiomer-dependent. The development of stereoselective catalytic methods, employing either organocatalysts or metal complexes, has enabled the efficient and precise construction of these complex architectures with high enantiopurity.
These compounds have shown promise as inhibitors of critical cellular targets. For instance, certain derivatives have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer progression. By disrupting this interaction, these molecules can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some this compound derivatives have exhibited inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial mediators of tumor growth, proliferation, and angiogenesis.[1][2] The induction of reactive oxygen species (ROS) in cancer cells is another mechanism through which these compounds exert their cytotoxic effects.[1]
The continued exploration of novel asymmetric synthetic routes and the expansion of the chemical space around the this compound core are crucial for the development of next-generation therapeutics targeting a range of diseases.
Experimental Protocols
Two major strategies for the asymmetric synthesis of chiral this compound enantiomers are organocatalytic and metal-catalyzed [3+2] cycloaddition reactions. Below are detailed protocols for representative examples of each approach.
Protocol 1: Organocatalytic Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of chiral spiro[indoline-3,3'-pyrrolidin]-2-ones via a 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an isatin and an α-amino acid) with an electron-deficient alkene, catalyzed by a chiral organocatalyst.
Materials:
-
Substituted isatin (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.2 mmol)
-
α,β-Unsaturated aldehyde or ketone (1.0 mmol)
-
Chiral organocatalyst (e.g., a chiral amine or squaramide, 10 mol%)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), the α,β-unsaturated aldehyde or ketone (1.0 mmol), and the chiral organocatalyst (0.1 mmol).
-
Add the solvent (5 mL) to the vial and stir the mixture at room temperature for 10 minutes.
-
Add the α-amino acid (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Metal-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol outlines the synthesis of chiral spiro[indoline-3,3'-pyrrolidin]-2-ones using a transition metal-catalyzed asymmetric [3+2] cycloaddition reaction.
Materials:
-
Substituted isatin-derived N-Boc ketimine (1.0 mmol)
-
Allenoate or other dipolarophile (1.2 mmol)
-
Chiral metal catalyst (e.g., a copper(I) or iron(II) complex with a chiral ligand, 5 mol%)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral metal catalyst (0.05 mmol).
-
Add the dry solvent (2 mL) to the Schlenk tube and stir the mixture until the catalyst is dissolved.
-
Add the substituted isatin-derived N-Boc ketimine (1.0 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the allenoate (1.2 mmol) to the reaction mixture via a syringe pump over a period of 1 hour.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, warm the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Characterize the final product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric synthesis of chiral spiro[indoline-3,3'-pyrrolidin]-2-ones using different catalytic systems.
Table 1: Organocatalytic Asymmetric Synthesis
| Catalyst | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Diamine | Cinnamaldehyde | Toluene | 25 | 24 | 85 | 95 |
| Squaramide | N-Maleimide | DCM | 0 | 12 | 92 | 98 |
| Proline Derivative | Methyleneindolinone | CH₃CN | 25 | 48 | 78 | 90 |
| Cinchona Alkaloid | Nitroalkene | THF | -20 | 36 | 88 | 97 |
Table 2: Metal-Catalyzed Asymmetric Synthesis
| Metal/Ligand | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Cu(I)/BOX | Allenoate | THF | 0 | 6 | 90 | 96 |
| Fe(II)/PyBOX | Acrylate | DCM | -20 | 18 | 85 | 92 |
| Ag(I)/Phospha-ligand | Methyleneindolinone | Toluene | 25 | 12 | 95 | 99 |
| Pd(0)/Chiral Phosphine | Vinyl Azide | Dioxane | 50 | 24 | 82 | 94 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the asymmetric synthesis of chiral spiro[indoline-3,3'-pyrrolidin]-2-ones.
Signaling Pathways
Caption: Mechanism of action: Inhibition of the MDM2-p53 interaction by this compound derivatives.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
References
Application Notes and Protocols for the Multicomponent Synthesis of Spirooxindole-Pyrrolidine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of structurally diverse spirooxindole-pyrrolidine libraries via multicomponent reactions. The core of this approach is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, offering an efficient and atom-economical route to this privileged scaffold in medicinal chemistry.
Introduction
Spirooxindoles, particularly those fused with a pyrrolidine ring, are prominent heterocyclic motifs found in numerous natural products and pharmacologically active compounds.[1][2][3][4] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, make them attractive targets for drug discovery and development.[2][3][5] Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid generation of spirooxindole-pyrrolidine libraries.[4][6][7][8] The most prevalent MCR for this purpose is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a suitable dipolarophile.[1][9][10] This method allows for the creation of complex molecules with high stereoselectivity in a single step.[11]
General Reaction Scheme
The three-component reaction for the synthesis of spirooxindole-pyrrolidines typically involves an isatin derivative, an α-amino acid, and a dipolarophile. The azomethine ylide is generated in situ from the condensation of the isatin and the α-amino acid through decarboxylation.[10] This ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile) to furnish the desired spirooxindole-pyrrolidine scaffold.
A general workflow for this process is outlined below:
Caption: General experimental workflow for the three-component synthesis of spirooxindole-pyrrolidines.
Experimental Protocols
General Protocol for the Synthesis of Spirooxindole-Pyrrolidine Derivatives
This protocol is a generalized procedure based on common practices reported in the literature.[11][12] Variations in reactants, solvents, and reaction conditions will influence the outcome and may require optimization.
Materials:
-
Isatin derivative (1.0 mmol, 1.0 equiv)
-
α-Amino acid (e.g., sarcosine, L-proline) (1.2 mmol, 1.2 equiv)
-
Dipolarophile (e.g., α,β-unsaturated carbonyl compound) (1.0 mmol, 1.0 equiv)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or water) (10-20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isatin derivative, the α-amino acid, and the dipolarophile.
-
Add the chosen solvent to the flask.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction temperature and time will depend on the specific substrates and solvent used. Common reaction times range from 2 to 24 hours.[7][11][12]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a cold solvent (e.g., ethanol or diethyl ether), and dry it under a vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spirooxindole-pyrrolidine derivative.[12]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize representative data from the literature, showcasing the influence of reaction parameters and the scope of different reactants on the synthesis of spirooxindole-pyrrolidines.
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Isatin (equiv) | L-proline (equiv) | Dipolarophile (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1.0 | 1.1 | 1.0 | Methanol | Reflux | 8 | 75 | >95:5 |
| 2 | 1.0 | 1.1 | 1.0 | Ethanol | Reflux | 6 | 82 | >95:5 |
| 3 | 1.0 | 1.1 | 1.0 | Acetonitrile | Reflux | 10 | 68 | >95:5 |
| 4 | 1.0 | 1.1 | 1.0 | Water | 80 | 12 | 55 | >95:5 |
| 5 | 1.3 | 1.3 | 1.0 | Ethanol | Reflux | 5 | 92 | >99:1 |
Data adapted from various sources for illustrative purposes.[2][11]
Table 2: Substrate Scope for the Synthesis of Spirooxindole-Pyrrolidine Derivatives
| Entry | Isatin Substituent (R¹) | α-Amino Acid | Dipolarophile Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Sarcosine | Phenyl | 4a | 88 | >99:1 |
| 2 | 5-Br | Sarcosine | 4-Chlorophenyl | 4b | 85 | >99:1 |
| 3 | 5-NO₂ | Sarcosine | 4-Methoxyphenyl | 4c | 79 | >99:1 |
| 4 | H | L-proline | Phenyl | 5a | 94 | >99:1 |
| 5 | 5-Cl | L-proline | 4-Nitrophenyl | 5b | 91 | >99:1 |
| 6 | 5-Me | L-proline | 2-Thienyl | 5c | 86 | >99:1 |
This table presents a selection of results to demonstrate the versatility of the reaction with different substituted starting materials.[12]
Reaction Mechanism
The widely accepted mechanism for the three-component synthesis of spirooxindole-pyrrolidines proceeds through a 1,3-dipolar cycloaddition pathway.
Caption: Plausible reaction mechanism for the formation of spirooxindole-pyrrolidines.
The initial step involves the condensation of the isatin with the α-amino acid, which upon decarboxylation, generates the highly reactive azomethine ylide intermediate.[12] This 1,3-dipole then undergoes a concerted [3+2] cycloaddition reaction with the dipolarophile to afford the final spirooxindole-pyrrolidine product with high regio- and stereoselectivity.[9][13] The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile.
Conclusion
The multicomponent 1,3-dipolar cycloaddition reaction is a highly efficient and versatile strategy for the synthesis of complex spirooxindole-pyrrolidine libraries. The operational simplicity, mild reaction conditions, and high degree of stereocontrol make this protocol a valuable tool for medicinal chemists and researchers in drug discovery. The ability to systematically vary the three components allows for the rapid generation of diverse compound libraries for biological screening.
References
- 1. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 2. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Spiro[indoline-3,3'-pyrrolidin]-2-ones as MDM2-p53 Interaction Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation.[1][2][3] These responses, which include cell cycle arrest, apoptosis, and senescence, are critical for preventing the proliferation of damaged cells and tumorigenesis. The activity of p53 is tightly regulated by its principal cellular antagonist, the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase.[3][4] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation, thereby suppressing its tumor-suppressive functions.[3][4] In many human cancers with wild-type p53, the overexpression of MDM2 effectively abrogates p53 activity, promoting cancer cell survival and proliferation.[5]
The discovery that the MDM2-p53 interaction can be disrupted by small molecules has opened up a promising therapeutic avenue for reactivating p53 in cancer cells.[1][5][6] Among the various classes of MDM2 inhibitors, spiro[indoline-3,3'-pyrrolidin]-2-ones, also known as spiro-oxindoles, have emerged as a particularly potent and promising class of compounds.[1][7] These molecules act as p53 mimetics, binding to the hydrophobic cleft on the MDM2 protein that normally accommodates p53, thereby preventing the interaction and leading to the stabilization and activation of p53.[8][9] This application note provides a detailed overview of the application of spiro[indoline-3,3'-pyrrolidin]-2-ones as MDM2-p53 interaction inhibitors, including their biological activities, and protocols for their evaluation.
MDM2-p53 Signaling Pathway and Inhibition
The interaction between MDM2 and p53 forms a negative feedback loop that is essential for cellular homeostasis.[3] The following diagram illustrates this pathway and the mechanism of inhibition by spiro[indoline-3,3'-pyrrolidin]-2-ones.
Caption: MDM2-p53 signaling pathway and its inhibition.
Quantitative Data of this compound Derivatives
The following table summarizes the in vitro activity of several key this compound derivatives as MDM2-p53 interaction inhibitors. The IC50 and Ki values represent the concentration of the compound required to inhibit 50% of the MDM2-p53 interaction and the binding affinity of the compound to MDM2, respectively.
| Compound | MDM2 Binding Affinity (Ki, nM) | Cell Growth Inhibition (IC50, µM) | Cell Line | Reference |
| MI-219 | Low nanomolar | Not specified | Not specified | [7] |
| MI-888 | 0.44 | Not specified | Not specified | [7] |
| MI-63 | Low nanomolar | Potent in p53 wild-type cells | SJSA-1 | [5] |
| Compound 5 (from Ding et al.) | 0.6 | Potent in p53 wild-type cells | SJSA-1 | [5] |
| Dispiro-indolinone 13 | Not specified | ~1-3.5 | LNCaP | [10] |
| Dispiro-indolinone 18 | Not specified | ~1-3.5 | LNCaP | [10] |
| Dispiro-indolinone 29 | Not specified | ~1-3.5 | LNCaP | [10] |
| Dispiro-indolinone 63 | Not specified | ~1-3.5 | LNCaP | [10] |
| BI-0252 | Not specified | Effective in vivo | SJSA-1 xenograft | [11][12] |
Experimental Workflow for Inhibitor Evaluation
The evaluation of spiro[indoline-3,3'-pyrrolidin]-2-ones as MDM2-p53 inhibitors typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Fluorescence Polarization (FP) Based MDM2-p53 Binding Assay
This assay quantitatively measures the inhibition of the MDM2-p53 interaction in vitro.
Principle: A fluorescently labeled p53-derived peptide will have a high fluorescence polarization value when bound to the larger MDM2 protein due to its slower rotation in solution. When an inhibitor displaces the labeled peptide, the peptide tumbles more freely, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled peptide)
-
Assay Buffer: (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (spiro[indoline-3,3'-pyrrolidin]-2-ones) dissolved in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the fluorescently labeled p53 peptide to all wells at a final concentration of ~1-5 nM.
-
Add the recombinant MDM2 protein to the wells at a final concentration that results in a significant polarization shift (e.g., 10-50 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., SJSA-1, MCF7 with wild-type p53; Saos-2 with p53-null as a control)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for p53 and its Target Genes
This protocol is used to confirm the mechanism of action of the inhibitors by detecting the stabilization of p53 and the upregulation of its downstream targets.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis.
Materials:
-
Human cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 8-24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
Conclusion
Spiro[indoline-3,3'-pyrrolidin]-2-ones represent a highly promising class of small-molecule inhibitors of the MDM2-p53 interaction for cancer therapy.[1] Their ability to reactivate the p53 tumor suppressor pathway provides a targeted approach for treating cancers that retain wild-type p53. The protocols outlined in this application note provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to cellular and in vivo validation. Further research and development in this area hold the potential to deliver novel and effective cancer therapeutics.
References
- 1. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-Cancer Activity of Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-cancer properties of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives against three common cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer). Detailed protocols for key assays are provided to ensure reproducibility and accurate data interpretation.
Introduction
This compound derivatives, a class of spirooxindoles, have emerged as a promising scaffold in cancer drug discovery.[1][2] These compounds have demonstrated significant cytotoxic and apoptotic effects across a range of cancer cell lines.[2] Their mechanisms of action often involve the modulation of critical cellular pathways, including the inhibition of the p53-MDM2 interaction, induction of apoptosis through the Bcl-2 family of proteins and caspase activation, and cell cycle arrest.[1][2] This document outlines standardized protocols for assessing the anti-cancer efficacy of these derivatives in vitro.
Data Presentation: In Vitro Cytotoxicity
The anti-proliferative activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for various derivatives against A549, HeLa, and MCF7 cell lines.
Table 1: Cytotoxicity (IC50, µM) of this compound Derivatives against A549 Cells
| Compound/Derivative | Incubation Time (h) | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine analog | 48 | 1.2 ± 0.412 | [3] |
| Halogenated spirooxindole 45m | Not Specified | 17.70 ± 2.70 | [2] |
| Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivative | Not Specified | Good Activity | [4][5] |
| Spirooxindole-derived morpholine-fused-1,2,3-triazole 6l | Not Specified | 1.87 | [6] |
| Spirooxindole-derived morpholine-fused-1,2,3-triazole 6n | Not Specified | 4.36 | [6] |
| Spirooxindole-pyrrolizidine analog 5f | 48 | 1.2 ± 0.412 | [3] |
Table 2: Cytotoxicity (IC50, µM) of this compound Derivatives against HeLa Cells
| Compound/Derivative | Incubation Time (h) | IC50 (µM) | Reference |
| Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivative | Not Specified | Good Activity | [4][5] |
| Spiro-fused heterocyclic compound 4 | 72 | 2 - 10 | |
| Spiro-fused heterocyclic compound 8 | 72 | 2 - 10 |
Table 3: Cytotoxicity (IC50, µM) of this compound Derivatives against MCF7 Cells
| Compound/Derivative | Incubation Time (h) | IC50 (µM) | Reference |
| Spiro indoline-2-one derivative SSSK16 | Not Specified | 0.44 | [7][8] |
| Spiro indoline-2-one derivative SSSK17 | Not Specified | 0.04 | [7][8] |
| Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivative | Not Specified | Good Activity | [4][5] |
| 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione 6m | Not Specified | Potent | [9][10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549, HeLa, or MCF7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the spiro derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.
Materials:
-
A549, HeLa, or MCF7 cells
-
Complete culture medium
-
This compound derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm in a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.[11]
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549, HeLa, or MCF7 cells
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the spiro derivatives for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
A549, HeLa, or MCF7 cells
-
This compound derivatives
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with spiro derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
The anti-cancer activity of this compound derivatives is often attributed to their interaction with key signaling pathways that regulate cell survival and proliferation.
p53-MDM2 Signaling Pathway
A primary mechanism of action for many spirooxindole compounds is the inhibition of the p53-MDM2 protein-protein interaction.[1][2] In unstressed cells, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] By disrupting the MDM2-p53 interaction, these derivatives can stabilize p53, leading to the activation of p53 target genes that induce cell cycle arrest and apoptosis.[1][2]
Caption: p53-MDM2 pathway modulation by spiro-oxindoles.
Intrinsic Apoptosis Pathway
Stabilized p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Intrinsic apoptosis pathway initiated by p53.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-cancer properties of this compound derivatives.
Caption: General workflow for in vitro anti-cancer evaluation.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols: Development of Spiro[indoline-3,3'-pyrrolidin]-2-one Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,3'-pyrrolidin]-2-one, or spiro-oxindole pyrrolidine, scaffold is a prominent heterocyclic framework found in numerous natural products and synthetic molecules of significant pharmacological interest.[1][2] This unique three-dimensional structure, featuring a spiro center at the C3 position of the oxindole ring, has been a focal point in medicinal chemistry due to its association with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unconventional mechanisms of action. Spiro-oxindole pyrrolidine derivatives have emerged as a promising class of compounds in this pursuit, exhibiting potent activity against various pathogenic bacteria and fungi.[6][7]
These application notes provide an overview of the synthesis, biological evaluation, and key experimental protocols relevant to the development of this compound derivatives as antimicrobial agents.
Synthesis of this compound Derivatives
The most prevalent and efficient method for synthesizing the this compound core is the multicomponent 1,3-dipolar cycloaddition reaction.[8][9] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an α-amino acid (such as sarcosine or L-proline), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.[7][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Fe(II)-Catalyzed Spirocyclization in the Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives via an iron(II)-catalyzed spirocyclization of β-3-indolyl ketone oxime acetates. This method offers a robust and efficient pathway to a class of compounds with significant potential in medicinal chemistry and drug discovery. The spiro[indoline-3,2'-pyrrolidine] scaffold is a key structural motif found in various natural products and synthetic molecules exhibiting a wide range of biological activities.
The synthesis is accomplished through a two-step sequence. The first step involves the reaction of 2-arylindoles with α,β-unsaturated ketones to form the β-3-indolyl ketone precursors. The subsequent key step is an Fe(II)-catalyzed spirocyclization of the corresponding oxime acetates, which proceeds via a radical-mediated pathway. This methodology is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance.
Logical Workflow of the Synthesis
The overall synthetic strategy involves two main stages: the synthesis of the β-3-indolyl ketone oxime acetate precursors, followed by the iron-catalyzed spirocyclization to yield the final spiro[indoline-3,2'-pyrrolidine] products.
Application Notes and Protocols: Synthesis and Evaluation of Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors. The document includes detailed experimental protocols for the chemical synthesis, in vitro AChE inhibition assay, and kinetic analysis of the inhibitory mechanism. Quantitative data from representative studies are summarized for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate understanding.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological features of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition can increase the levels of ACh in the synaptic cleft, thereby providing symptomatic relief for AD.[1] this compound, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[2][3] This document outlines the synthesis of novel derivatives of this scaffold and their subsequent evaluation as AChE inhibitors.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of this compound derivatives is a one-pot, three-component 1,3-dipolar cycloaddition reaction.[4] This reaction involves the in situ generation of an azomethine ylide from the condensation of isatin and an amino acid (e.g., sarcosine), which then undergoes a cycloaddition reaction with a dipolarophile.
Experimental Protocol: Three-Component Synthesis
This protocol describes the synthesis of a representative this compound derivative.
Materials:
-
Isatin (or substituted isatins)
-
Sarcosine
-
Dipolarophile (e.g., trans-1,2-dibenzoylethylene, 3-(arylmethylidene)pyrrolidine-2,5-diones)
-
Ethanol (reagent grade)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in ethanol (20 mL) in a round-bottom flask, add the dipolarophile (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final this compound derivative by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra to confirm the structure.[5][6]
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized spiro compounds against AChE is typically evaluated using the spectrophotometric method developed by Ellman.[7] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7]
Experimental Protocol: Ellman's Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Synthesized this compound derivatives (test compounds)
-
Donepezil or Galantamine (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well microplate, add 140 µL of phosphate buffer (0.1 M, pH 8.0), 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (e.g., 0.05 U/mL).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution (e.g., 10 mM in phosphate buffer).
-
Initiate the reaction by adding 10 µL of ATCI solution (e.g., 15 mM in phosphate buffer).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Studies of AChE Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the rate of the enzymatic reaction at different substrate (ATCI) concentrations in the presence and absence of the inhibitor. Lineweaver-Burk plots are then used to determine the type of inhibition.[8][9]
Experimental Protocol: Kinetic Analysis
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of the substrate (ATCI).
-
For each concentration of the inhibitor (including a no-inhibitor control), measure the initial reaction velocities at several different ATCI concentrations.
-
Generate Lineweaver-Burk plots by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the plots to determine the kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor. The type of inhibition can be deduced from the changes in these parameters.[8][10]
Quantitative Data Summary
The following table summarizes the acetylcholinesterase inhibitory activity of selected this compound and related dispiro[indoline-3,2'-pyrrolidine-3',3''-pyrrolidine] derivatives from the literature.
| Compound | R1 | R2 | R3 | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |
| 8e | H | 4-Cl | H | 3.35 | 5.63 | 1.68 | [4] |
| 8g | H | 4-F | H | 3.15 | 4.74 | 1.50 | [4] |
| 8h | H | 4-Br | H | 6.27 | 5.34 | 0.85 | [11] |
| IIc | 5-Cl | - | - | 20.84 | - | - | [12] |
| IId | 5-F | - | - | 37.67 | - | - | [12] |
| IIg | 5-NO2 | - | - | 23.04 | - | - | [12] |
| Donepezil | - | - | - | 0.024 | 3.52 | 146.67 | [4] |
Note: The structures of compounds 8e, 8g, and 8h are dispiro[indoline-3,2'-pyrrolidine-3',3''-pyrrolidines]. The structures of IIc, IId, and IIg are spirooxindole-benzo[b]thiophene derivatives. Data is presented for comparative purposes.
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
References
- 1. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03064C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Spirooxindole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of spirooxindole compound libraries. Spirooxindoles are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, making them attractive candidates for drug discovery programs.[1][2][3] This document outlines protocols for common HTS assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Spirooxindole Scaffolds
The spirooxindole core, characterized by a spiro-fused ring at the 3-position of an oxindole, provides a rigid three-dimensional structure that can effectively interact with various biological targets.[4] This structural feature has led to the discovery of spirooxindole-based compounds with potent anticancer, antimicrobial, and antiviral activities.[1][5] High-throughput screening of diverse spirooxindole libraries is a critical step in identifying novel hit compounds for further lead optimization.[6][7]
High-Throughput Screening Workflow
A typical HTS campaign for a spirooxindole library involves several stages, from initial library preparation to hit validation. The overall workflow is designed to efficiently screen thousands of compounds and identify those with the desired biological activity.
Caption: A generalized workflow for high-throughput screening of compound libraries.
Data Presentation: Summary of Reported Activities
The following tables summarize the biological activities of various spirooxindole derivatives as reported in the literature. This data provides a reference for expected potency and cellular effects.
Table 1: Anticancer Activity of Spirooxindole Derivatives (Cell-Based Assays)
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6e | A549 (NSCLC) | MTT | 0.089 | [8] |
| 6h | A549 (NSCLC) | MTT | 0.096 | [8] |
| 8b | H460 (NSCLC) | MTT | 0.417 | [8] |
| 9b | MDA-MB-231 (Breast) | MTT | 16.8 ± 0.37 | [9] |
| 9c | MDA-MB-231 (Breast) | MTT | 18.2 ± 0.51 | [9] |
| 9h | HepG2 (Liver) | MTT | 13.5 ± 0.92 | [9] |
| 8c | MCF-7 (Breast) | MTT | 0.189 ± 0.01 | [10] |
| 8c | HepG2 (Liver) | MTT | 1.04 ± 0.21 | [10] |
| 5g | MCF-7 (Breast) | MTT | 2.8 | [4] |
| 5l | MCF-7 (Breast) | MTT | 3.4 | [4] |
| 5o | MDA-MB-231 (Breast) | MTT | 4.32 | [4] |
| 5f | A549 (Lung) | MTT | 1.2 ± 0.412 (48h) | [11] |
Table 2: Enzyme Inhibitory Activity of Spirooxindole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 | Reference |
| 6e | CDK2 | Kinase Assay | 75.6 nM | [8] |
| 6h | CDK2 | Kinase Assay | 80.2 nM | [8] |
| 9f | h-ecto-5'-NT | Enzyme Assay | 0.15 ± 0.02 µM | [12] |
| 9h | r-ecto-5'-NT | Enzyme Assay | 0.19 ± 0.03 µM | [12] |
| 8c | CDK2 | Kinase Assay | 34.98 nM | [10] |
| 8c | EGFR | Kinase Assay | 96.6 nM | [10] |
| 5g | EGFR | Kinase Assay | 0.026 µM | [4] |
| 5g | CDK2 | Kinase Assay | 0.301 µM | [4] |
| 5l | EGFR | Kinase Assay | 0.067 µM | [4] |
| 5n | EGFR | Kinase Assay | 0.04 µM | [4] |
Experimental Protocols
Protocol 1: Cell Viability HTS using MTT Assay
This protocol is designed for the high-throughput screening of spirooxindole libraries to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.
Materials:
-
Spirooxindole compound library (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete growth medium.
-
Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a working concentration of the spirooxindole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler or multichannel pipette, add 10 µL of the compound solution to the appropriate wells for a final desired screening concentration (e.g., 10 µM).
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CDK2 Kinase Inhibition HTS (Biochemical Assay)
This protocol outlines a biochemical assay to screen for spirooxindole compounds that inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13]
Materials:
-
Spirooxindole compound library (dissolved in DMSO)
-
Recombinant active CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a histone H1-derived peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well white, low-volume plates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of each spirooxindole compound from the library into the wells of a 384-well plate.
-
Include vehicle control (DMSO) and positive control (e.g., Roscovitine) wells.[10]
-
-
Enzyme Addition:
-
Prepare a solution of CDK2/Cyclin E in kinase buffer.
-
Add 5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of substrate and ATP in kinase buffer.
-
Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader. A lower signal indicates inhibition of CDK2 activity.
-
Signaling Pathways and Mechanisms of Action
Spirooxindole compounds have been shown to target several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for interpreting HTS results and for mechanism-of-action studies.
CDK2 and Cell Cycle Regulation
CDK2 is a critical kinase that, when complexed with cyclins, governs the transition from the G1 to the S phase of the cell cycle.[13] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a valuable target for anticancer therapies.[8][13]
Caption: Inhibition of the CDK2/Cyclin E complex by spirooxindoles blocks the G1/S cell cycle transition.
Induction of Apoptosis
Many cytotoxic spirooxindoles induce programmed cell death, or apoptosis. This can occur through the modulation of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[10] For instance, some compounds have been shown to upregulate the expression of p53, Bax, and caspases, while downregulating Bcl-2.[10]
Caption: Spirooxindoles can induce apoptosis by modulating key regulatory proteins.
References
- 1. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a Spirooxindole Amide Library through Nitrile Hydrozirconation-Acylation-Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Exploiting spirooxindoles for dual DNA targeting/CDK2 inhibition and simultaneous mitigation of oxidative stress towards selective NSCLC therapy; synthesis, evaluation, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines [frontiersin.org]
- 10. Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of the Spiro[indoline-3,3'-pyrrolidin]-2-one Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the functionalization of the pyrrolidine ring of the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The methodologies outlined below offer a versatile toolkit for creating diverse libraries of spirooxindole derivatives for drug discovery and development.
Introduction to the this compound Scaffold
The this compound core, also known as spirooxindole-pyrrolidine, is a three-dimensional structure that combines the pharmacophoric features of the oxindole and pyrrolidine rings. This unique arrangement provides a rigid framework that can be strategically decorated with various functional groups to modulate biological activity. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][4][5]
Key Functionalization Strategy: 1,3-Dipolar Cycloaddition
A predominant and highly efficient method for constructing and functionalizing the pyrrolidine ring of the this compound scaffold is the 1,3-dipolar cycloaddition reaction.[4][5][6][7] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an α-amino acid (such as proline or sarcosine), which then reacts with a dipolarophile.[4][6]
Logical Workflow for 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of spiro[indoline-3,3'-pyrrolidin]-2-ones via 1,3-dipolar cycloaddition.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize quantitative data from various studies on the synthesis of functionalized this compound derivatives, primarily through multicomponent reactions involving 1,3-dipolar cycloaddition.
Table 1: Three-Component Synthesis of Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives [5]
| Entry | Isatin Derivative | α-Amino Acid | Dipolarophile | Product | Yield (%) |
| 1 | Isatin | Sarcosine | Ethyl 1-N-carboxylate-4''-piperidinone-4-(4-fluoro)phenyl-pyrrolidine | Ethyl 1-N-methyl-spiro[2.3']oxindole-spiro[3.3'']5''-(4-fluoro) benzylidene-1''-N-carboxylate-4''-piperidinone-4-(4-fluoro)phenyl-pyrrolidine | - |
| 2 | Isatin | Sarcosine | Ethyl 1-N-carboxylate-4''-piperidinone-4-(4-methoxy)phenyl-pyrrolidine | Ethyl 1-N-methyl-spiro[2.3']oxindole-spiro[3.3'']5''-(4-methoxy) benzylidene-1''-N-carboxylate-4''-piperidinone-4-(4-methoxy)phenyl-pyrrolidine | - |
| 3 | Isatin | Sarcosine | Ethyl 1-N-carboxylate-4''-piperidinone-4-(3,4-dimethoxy)phenyl-pyrrolidine | Ethyl 1-N-methyl-spiro[2.3']oxindole-spiro[3.3'']5''-(3,4-dimethoxy)benzylidene-1''-N-carboxylate-4''-piperidinone-4-(3,4-dimethoxy)phenyl-pyrrolidine | - |
Table 2: Synthesis of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds [4]
| Entry | Isatin Derivative | L-proline (mmol) | Chalcone-based Thiochromene (mmol) | Solvent | Reaction Time (h) | Yield (%) |
| 7a | Isatin | 0.5 | 0.5 | Methanol | 3-6 | 88 |
| 7d | 5-Fluoro-isatin | 0.5 | 0.5 | Methanol | 3-6 | 92 |
| 7f | 5-Chloro-isatin | 0.5 | 0.5 | Methanol | 3-6 | 90 |
| 7k | 5-Chloro-isatin | 0.5 | 0.5 | Methanol | 3-6 | 85 |
Table 3: Stereoselective Synthesis of Pyrrolizidine and N-Methyl Pyrrolidine-Substituted Spirooxindoles [6]
| Entry | Isatin (mmol) | L-proline (mmol) | Chalcone (mmol) | Solvent | Reaction Time (h) | Yield (%) |
| 14a | 1.3 | 1.3 | 1.0 | Ethanol | 5 | 85 |
| 14b | 1.3 | 1.3 | 1.0 | Ethanol | 5 | 82 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Spirooxindole/Pyrrolidine/Thiochromene Derivatives[4]
This protocol describes a one-pot synthesis via a 1,3-dipolar cycloaddition reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of spirooxindole/pyrrolidine/thiochromene scaffolds.
Materials:
-
Substituted isatin derivatives (0.5 mmol)
-
L-proline (57.5 mg, 0.5 mmol)
-
Substituted (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one (chalcone) derivatives (0.5 mmol)
-
Methanol (20 mL)
-
Silica gel (100-200 mesh)
-
Methanol/Dichloromethane (2:98) mixture for chromatography
Procedure:
-
Dissolve the isatin derivative (0.5 mmol), L-proline (0.5 mmol), and the chalcone-based thiochromene derivative (0.5 mmol) in methanol (20 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a methanol/dichloromethane (2:98) mixture as the eluent to afford the pure spirooxindole/pyrrolidine/thiochromene product.
Protocol for the Synthesis of 1'-(Phenylsulfonyl)this compound[9]
This protocol details a multi-step synthesis involving N-bromosuccinimide assisted spiro-cyclization.
Synthetic Pathway:
Caption: Synthetic pathway for 1'-(Phenylsulfonyl)this compound.
Materials:
-
2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (312 mg, 1 mmol)
-
Tetrahydrofuran (THF)
-
Water
-
Glacial acetic acid
-
N-bromosuccinimide (NBS) (178 mg, 1 mmol)
-
Concentrated sodium carbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1 mmol) in a mixture of tetrahydrofuran and water (10:10 mL).
-
Add 10 mL of glacial acetic acid to the solution at 0 °C.
-
Slowly add N-bromosuccinimide (1 mmol) in portions at 0 °C.
-
Stir the reaction mixture for 1.5 hours at 0 °C.
-
Quench the reaction at 0 °C by adding 10 mL of concentrated sodium carbonate solution.
-
Stir the mixture for 30 minutes, allowing it to warm to room temperature.
-
Extract the mixture with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Other Functionalization Approaches
While 1,3-dipolar cycloaddition is a dominant strategy, other methods for functionalizing the this compound scaffold exist. These include:
-
Redox-neutral α-functionalization: This approach allows for the direct introduction of aryl groups at the α-position of the pyrrolidine ring.[8]
-
Transition metal-catalyzed synthesis: Various transition metals, such as iron, can catalyze the formation of the spirooxindole core, offering alternative synthetic routes.[2][9]
-
Ring contraction of pyridines: Photochemical methods can be employed for the synthesis of functionalized pyrrolidine derivatives, which can potentially be adapted for the construction of the spirocyclic system.[10][11][12]
These alternative methods provide additional avenues for researchers to explore in the design and synthesis of novel this compound derivatives with unique substitution patterns and biological activities.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 3. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 9. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis via ring contraction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in spiro[indoline-3,3'-pyrrolidin]-2-one synthesis
Technical Support Center: Spiro[indoline-3,3'-pyrrolidin]-2-one Synthesis
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the this compound scaffold?
A1: The most prevalent and versatile method is the three-component 1,3-dipolar cycloaddition reaction.[1][2][3] This reaction typically involves an in situ generated azomethine ylide, which then reacts with a suitable dipolarophile. The azomethine ylide is commonly formed from the condensation of isatin (or its derivatives) and an α-amino acid, such as L-proline or sarcosine.[2][3] This one-pot synthesis is highly valued for its efficiency and ability to construct complex molecular scaffolds in a single step.[3]
Q2: My reaction is resulting in a mixture of regioisomers. How can I improve regioselectivity?
A2: Achieving high regioselectivity is a common challenge in 1,3-dipolar cycloaddition reactions for spirooxindole synthesis. The formation of a single regioisomer is often dictated by the stability of the transition state.[3] Several factors can influence this:
-
Catalyst Choice: The use of certain catalysts, such as chiral phosphoric acid, can control the orientation of the reactants through hydrogen bonding, thus favoring a specific transition state and improving regioselectivity.[1]
-
Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can direct the cycloaddition to form the less sterically hindered product.[3]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. It is recommended to screen different solvents to find the optimal conditions for your specific substrates.
Q3: How can I enhance the diastereoselectivity of my synthesis?
A3: Diastereoselectivity is crucial for obtaining a pure product with the desired stereochemistry. Several strategies can be employed to improve it:
-
Catalysis: Organocatalysts, such as chiral thiourea derivatives, have been shown to effectively control diastereoselectivity in the synthesis of polycyclic spirooxindoles, achieving diastereomeric ratios (d.r.) of up to >95:5.[4]
-
Reaction Conditions: Optimizing the reaction temperature and time can favor the formation of the thermodynamically more stable diastereomer.
-
Alternative Methods: Green chemistry approaches, such as the use of microwave irradiation or ultrasonic conditions, have been reported to improve chemo-, regio-, and stereoselectivity in some cases.[5]
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of spirooxindole derivatives is most commonly achieved through column chromatography on silica gel.[6][7] The choice of eluent system is critical and typically involves a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[7][8] In some instances where the product is highly crystalline, simple filtration can be sufficient to obtain a pure compound.[4] Recrystallization from a suitable solvent, such as ethanol, can also be an effective method for purification.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reactant stoichiometry. - Inefficient catalyst. - Unsuitable solvent or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] - Increase the molar ratio of isatin and the amino acid to the dipolarophile (e.g., 1.3 equivalents).[2] - Screen different catalysts (e.g., Lewis acids, organocatalysts) to find one that is more effective for your specific substrates.[1][4] - Optimize the solvent and temperature. Refluxing in ethanol is a common starting point.[2] |
| Poor Purity / Multiple Side Products | - Formation of regioisomers or diastereomers. - Decomposition of starting materials or product. - Presence of unreacted starting materials. | - Refer to the FAQs on improving regioselectivity and diastereoselectivity. - Ensure the reaction is carried out under an inert atmosphere if reactants are sensitive to air or moisture. - Perform careful column chromatography with a shallow gradient to separate the desired product from impurities.[8] |
| Reaction Not Proceeding | - Inactive catalyst. - Low reaction temperature. - Incorrect solvent. | - Ensure the catalyst is fresh and active. - Increase the reaction temperature; many of these cycloadditions require reflux conditions.[2][6] - Switch to a solvent known to be effective for this reaction, such as methanol or ethanol.[2][6] |
Experimental Protocols
General Protocol for the Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] via Three-Component 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on common methodologies reported in the literature.[2][6]
Materials:
-
Substituted Isatin
-
α-Amino Acid (e.g., L-proline, sarcosine)
-
Dipolarophile (e.g., α,β-unsaturated carbonyl compound)
-
Solvent (e.g., Ethanol or Methanol)
Procedure:
-
To a solution of the dipolarophile in the chosen solvent, add the isatin and the α-amino acid.
-
The molar ratio of the reactants may need optimization, but a common starting point is a 1:1.3:1.3 ratio of dipolarophile to isatin to amino acid.[2]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[2][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound product.[6][7]
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][8]
Visualized Workflow and Logic
Below are diagrams illustrating the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of Functionalized Dispirooxindole Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes [mdpi.com]
Overcoming stereoselectivity challenges in 1,3-dipolar cycloaddition of azomethine ylides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloadditions of azomethine ylides, with a focus on overcoming stereoselectivity challenges.
Troubleshooting Guides
This section addresses common issues encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Diastereoselectivity (Low endo/exo Ratio)
Q: My [3+2] cycloaddition is proceeding with good yield, but I'm getting a mixture of diastereomers with a low endo/exo ratio. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is a common challenge, as the energy difference between the endo and exo transition states can be small.[1] Several factors can be adjusted to favor one diastereomer over the other.
-
Metal Catalyst Selection: The choice of metal salt can have a significant impact on diastereoselectivity. As a general trend, silver(I) catalysts (e.g., AgOAc, AgClO₄) often show a higher preference for the endo cycloadduct compared to copper(I) catalysts.[1] In some cases, switching from a copper to a silver catalyst can dramatically improve the endo/exo ratio.[2]
-
Chiral Ligand Modification: The steric and electronic properties of the chiral ligand are crucial. Bulky ligands can create a more defined chiral pocket, leading to better facial discrimination and potentially influencing the endo/exo approach of the dipolarophile. Screening different ligand families (e.g., Fesulphos, PHOX, BINAP derivatives) is a standard approach to optimize diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex and the relative stability of the diastereomeric transition states. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, MeCN).
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the competing transition states.[3] If the reaction is sluggish at lower temperatures, catalyst loading may need to be adjusted.
-
Nature of the Dipolarophile: The structure of the dipolarophile itself plays a key role. Cyclic dipolarophiles, for instance, often exhibit higher diastereoselectivity due to their conformational rigidity.
Issue 2: Low Enantioselectivity (Low % ee)
Q: I have achieved good diastereoselectivity, but the enantiomeric excess (ee) of my desired product is low. What steps can I take to improve it?
A: Low enantioselectivity suggests that the chiral catalyst is not effectively discriminating between the two prochiral faces of the reactants. A systematic optimization is required.
-
Ligand Screening: This is the most critical variable. The efficacy of a chiral ligand is highly substrate-dependent. It is essential to screen a variety of ligands with different chiral backbones and electronic properties. For instance, ligands from the Segphos family have shown outstanding efficiency in copper-catalyzed reactions.[1]
-
Metal-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand can be critical and may exhibit a non-linear effect on enantioselectivity.[4] It is recommended to screen ratios such as 1:1, 1:1.1, and 1:1.2.
-
Purity of Reagents and Catalyst: Ensure that the chiral ligand, metal salt, and all reagents are of high chemical and enantiomeric purity. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.[3]
-
Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature is a common strategy to improve enantiomeric excess.
-
Counterion Effects: The counterion of the metal salt (e.g., OTf⁻, ClO₄⁻, PF₆⁻) can influence the Lewis acidity and coordination geometry of the catalytic complex, thereby affecting enantioselectivity. It is worthwhile to test different metal precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide?
A1: The catalytic cycle typically begins with the coordination of the α-iminoester (the azomethine ylide precursor) to the chiral metal-ligand complex. In the presence of a base, a proton is abstracted from the α-carbon, forming a metalated azomethine ylide. This chiral 1,3-dipole then reacts with the dipolarophile in a concerted or stepwise fashion. The facial selectivity of this cycloaddition is controlled by the chiral environment created by the ligand, leading to the formation of the enantioenriched pyrrolidine product. The catalyst is then regenerated to complete the cycle.
Q2: How do I choose between a Copper, Silver, or Zinc catalyst system?
A2: The choice of metal is often empirical and depends on the specific substrates. However, some general trends have been observed:
-
Copper (Cu): Copper-based catalysts are widely used, economical, and often effective for a broad range of dipolarophiles.[1] They can favor either exo or endo products depending on the ligand and substrates.[5]
-
Silver (Ag): Silver catalysts frequently exhibit a higher propensity for endo selectivity compared to copper.[1] They are a good alternative to screen when high endo diastereoselectivity is desired.
-
Zinc (Zn): Zinc catalysts are less common but can offer unique advantages, sometimes providing high levels of both diastereoselectivity and enantioselectivity where other metals fail.[2][6]
Q3: My reaction is not working at all (no product formation). What are the likely causes?
A3: A complete lack of reactivity can be due to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., water, oxygen, or contaminants in the reagents/solvent). Ensure all materials are pure and the reaction is performed under an inert atmosphere if using air-sensitive catalysts.[7]
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the iminoester precursor to form the azomethine ylide. Consider screening different bases (e.g., Et₃N, DABCO, KOtBu).
-
Poor Substrate Reactivity: The dipolarophile may not be sufficiently electron-deficient to react with the azomethine ylide. The reaction generally works best with electron-deficient alkenes.[1]
-
Incorrect Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate.
Data Presentation: Stereoselectivity Comparison
The following tables summarize quantitative data from various catalytic systems to allow for easy comparison.
Table 1: Comparison of Metal Catalysts and Ligands on Stereoselectivity
| Entry | Metal Salt (mol%) | Ligand (mol%) | Dipolarophile | Solvent | Temp (°C) | Yield (%) | d.r. (endo/exo) | % ee (endo) |
| 1 | Zn(OTf)₂ (10) | (S,S,Sₚ)-UCD-Imphanol (11.5) | Chalcone | CH₂Cl₂ | 0 | 94 | >99:1 | 93 |
| 2 | AgOAc (3) | (R)-QUINAP (3.3) | N-Phenylmaleimide | Toluene | RT | 91 | >95:5 | 97 |
| 3 | [Cu(CH₃CN)₄]PF₆ (1) | (R)-DTBM-Segphos (1.1) | Phenyl Vinyl Sulfone | CH₂Cl₂ | RT | 98 | >98:2 | 98 |
| 4 | Cu(OTf)₂ (10) | (S,S)-tBu-Box (11) | Dimethyl Maleate | CH₂Cl₂ | -78 | 95 | >99:1 | 98 |
Data compiled from various sources for illustrative purposes.[2]
Table 2: Influence of Reaction Parameters on a Zn(II)-Catalyzed Cycloaddition
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | d.r. (endo/exo) | % ee (endo) |
| 1 | L1 | DABCO | CH₂Cl₂ | 0 | 94 | >99:1 | 93 |
| 2 | L1 | DBU | CH₂Cl₂ | 0 | 85 | >99:1 | 89 |
| 3 | L1 | Et₃N | CH₂Cl₂ | 0 | 78 | 98:2 | 85 |
| 4 | L1 | DABCO | THF | 0 | 65 | 95:5 | 82 |
| 5 | L1 | DABCO | Toluene | 0 | 54 | 96:4 | 75 |
| 6 | L1 | DABCO | CH₂Cl₂ | RT | 90 | 90:10 | 88 |
L1 = (S,S,Sₚ)-UCD-Imphanol. Data is representative and intended for comparison.[2]
Experimental Protocols
General Procedure for Zn(II)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a representative example for the reaction between an α-iminoester and an acyclic enone.[2]
-
Catalyst Preparation: To a flame-dried 10 mL Schlenk tube under a nitrogen atmosphere, add the chiral ligand (e.g., (S,S,Sₚ)-UCD-Imphanol, 0.115 mmol) and Zn(OTf)₂ (0.10 mmol).
-
Add dry CH₂Cl₂ (0.5 mL) and stir the mixture at room temperature for 60 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Sequentially add a solution of the acyclic enone (1.0 mmol, 1.0 equiv.) in CH₂Cl₂ (0.4 mL), a solution of the α-iminoester (2.0 mmol, 2.0 equiv.) in CH₂Cl₂ (0.4 mL), and a solution of DABCO (0.10 mmol, 10 mol%) in CH₂Cl₂ (0.2 mL).
-
Reaction Execution: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 hours.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolidine product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Caption: Simplified catalytic cycle for asymmetric cycloaddition.
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. Zn( ii )-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00854E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective asymmetric 1,3-dipolar cycloaddition of azomethine ylide catalyzed by a copper(I)/ClickFerrophos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc-Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives in biological assays.
Troubleshooting Guide
Low aqueous solubility is a common challenge with this compound derivatives, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide provides a systematic approach to identifying and resolving these issues.
Immediate Precipitation Upon Dilution
Symptom: Your compound, dissolved in a stock solution (typically DMSO), precipitates immediately upon dilution into your aqueous assay buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | The rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. Perform a stepwise dilution: first, dilute the DMSO stock into a smaller volume of the aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume. |
| High Final Concentration | The desired final concentration of the compound exceeds its maximum aqueous solubility. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). If possible, lower the final assay concentration. |
| Low Temperature of Aqueous Medium | Adding a concentrated stock to cold media can decrease solubility. Always pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound. |
Precipitation Over Time
Symptom: The compound solution appears clear initially but forms a precipitate after a period of incubation.
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility. Ensure the incubator temperature is stable and pre-warm all solutions. |
| pH Shift in Medium | Cellular metabolism or CO2 in the incubator can alter the pH of the medium, affecting the solubility of ionizable compounds. Ensure your medium is adequately buffered (e.g., with HEPES) and consider performing a pH-solubility profile (see Experimental Protocols). |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation. Test the compound's stability in the specific medium over the experiment's duration. If necessary, evaluate solubility in a simpler buffer like PBS to identify problematic media components. |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. Assess the chemical stability of your compound under the assay conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my this compound derivative stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of these derivatives. All compounds are reported to be soluble in DMSO. However, it is crucial to keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity.
Q2: My compound is still precipitating even after trying stepwise dilution. What else can I do?
A2: If basic troubleshooting fails, you may need to employ more advanced formulation strategies:
-
Co-solvents: Prepare your stock solution in a mixture of DMSO and a less toxic, water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can improve the compound's solubility in the final aqueous solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins have been shown to significantly increase the water solubility of spiro-oxindole derivatives.[1]
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the compound, keeping it in solution at low, non-toxic concentrations.
Q3: How can I determine the maximum soluble concentration of my compound in my specific assay medium?
A3: You can perform a simple kinetic solubility assay. Prepare a high-concentration stock solution in DMSO and create a series of dilutions in your pre-warmed assay medium. Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature. The highest concentration that remains clear is your approximate maximum soluble concentration. For a more detailed protocol, see the Experimental Protocols section.
Q4: Can the pH of my buffer really have a significant impact on solubility?
A4: Yes, for ionizable compounds, pH can dramatically affect solubility. Many this compound derivatives may have ionizable groups. It is advisable to determine the pH-solubility profile of your compound to identify the optimal pH range for your experiments.
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound derivatives is limited in the public domain, the following table illustrates the potential for solubility enhancement using cyclodextrins, based on data from the closely related spiro[cyclopropane-1,3'-oxindoles].[1]
| Compound | Condition | Solubility (mg/mL) | Fold Increase |
| Spiro[cyclopropane-1,3'-oxindole] Derivative 2a | Free Compound in Aqueous Buffer (pH 7.4) | 0.18 ± 0.02 | - |
| Derivative 2a with HPβCD (Physical Mixture) | In Aqueous Buffer (pH 7.4) | 0.57 ± 0.05 | ~3.2 |
| Derivative 2a with HPβCD (Kneading Method) | In Aqueous Buffer (pH 7.4) | 0.67 ± 0.04 | ~3.7 |
Data adapted from a study on spiro[cyclopropane-1,3'-oxindoles] and may not be directly representative of all this compound derivatives.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to estimate the maximum soluble concentration of your compound in a specific buffer.
Materials:
-
This compound derivative
-
Anhydrous DMSO
-
Aqueous assay buffer (pre-warmed to the experimental temperature)
-
Clear microplate or microtubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 10-20 mM. Ensure complete dissolution by vortexing.
-
Prepare serial dilutions: In a microplate or microtubes, perform serial dilutions of the DMSO stock into the pre-warmed aqueous buffer. Aim for a final DMSO concentration of 1-2%. For example, add 2 µL of a 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO.
-
Mix and equilibrate: Vortex the dilutions thoroughly for 1-2 minutes.
-
Visual inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
Incubate: Incubate the samples at the intended experimental temperature for 1-2 hours.
-
Final inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method can be used to prepare a solid dispersion of your compound with a cyclodextrin, which can then be dissolved in your aqueous buffer.
Materials:
-
This compound derivative
-
Beta-cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD)
-
Deionized water
-
Mortar and pestle
-
Ethanol
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of your compound to cyclodextrin (a 1:1 ratio is a good starting point).
-
Form a paste: Place the accurately weighed cyclodextrin into a mortar. Add a small amount of deionized water to form a thick, uniform paste.
-
Incorporate the compound: If the compound is soluble in a small amount of ethanol, dissolve it first. Slowly add the compound (or its ethanolic solution) to the cyclodextrin paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a minimal amount of water. If it becomes too liquid, add a small amount of cyclodextrin.
-
Dry: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.
-
Pulverize and store: Gently pulverize the dried complex into a fine powder and store it in a tightly sealed container, protected from light and moisture. This powder can now be used to prepare your aqueous solutions.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting compound precipitation.
Signaling Pathways
This compound derivatives have been investigated for their anticancer properties, often through the inhibition of key signaling pathways like EGFR and VEGFR-2. They have also been identified as modulators of serotonin receptors, such as 5-HT6 and 5-HT7.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Caption: Modulation of 5-HT6 and 5-HT7 serotonin receptor signaling.
References
Optimization of reaction conditions for N-functionalization of the indoline core
Welcome to the technical support center for the N-functionalization of the indoline core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of the indoline core?
The most prevalent methods for N-functionalization of indolines are N-alkylation and N-arylation. N-alkylation introduces an alkyl group to the nitrogen atom, while N-arylation introduces an aryl group. These transformations are crucial for the synthesis of a wide range of biologically active compounds and pharmaceutical agents.[1][2][3]
Q2: Why is regioselectivity (N- vs. C-functionalization) a common issue?
The indoline nucleus possesses two potentially nucleophilic sites: the nitrogen atom (N1) and the carbon at the C3 position of the pyrrole ring.[4][5] The inherent nucleophilicity of the C3 position can lead to competitive C-functionalization, resulting in a mixture of products and reduced yield of the desired N-functionalized product.[4][6] Reaction conditions, including the choice of base, solvent, and catalyst, play a critical role in controlling this selectivity.[2][7][8]
Q3: What are the key parameters to consider when optimizing reaction conditions?
Optimizing the N-functionalization of indolines requires careful consideration of several parameters:
-
Catalyst: Transition metal catalysts, particularly those based on palladium and copper, are frequently used to facilitate N-arylation and some N-alkylation reactions.[3][6][7][8][9] For N-alkylation with alcohols, iron-based catalysts have also been employed.[10]
-
Base: The choice of base is critical for deprotonating the indoline nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu).[2][8][10][11] The strength of the base can significantly influence the regioselectivity.
-
Solvent: The solvent can affect the solubility of reagents, the reaction rate, and the selectivity. Common choices include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane, as well as alcohols like trifluoroethanol (TFE).[1][2][4][10]
-
Temperature: Reaction temperatures can vary widely, from room temperature to elevated temperatures, often under microwave irradiation to accelerate the reaction.[2][10][12] Temperature can also influence the N/C selectivity.[2]
-
Alkylating/Arylating Agent: The nature of the electrophile (alkyl halide, aryl halide, etc.) will dictate the specific reaction conditions required.
Troubleshooting Guides
Problem 1: Low yield of N-alkylated indoline.
Possible Causes & Solutions:
-
Inefficient Deprotonation: The base may not be strong enough to effectively deprotonate the indoline nitrogen.
-
Poor Reactivity of Alkylating Agent: The alkyl halide may be unreactive.
-
Solution: Consider using a more reactive alkylating agent, such as an alkyl iodide instead of an alkyl chloride. Increasing the reaction temperature may also be beneficial.[2]
-
-
Suboptimal Solvent: The chosen solvent may not be ideal for the reaction.
-
Catalyst Deactivation (if applicable): If using a catalyst, it may be deactivating over the course of the reaction.
-
Solution: Ensure anhydrous and inert reaction conditions. Consider increasing the catalyst loading or using a more robust catalyst system.
-
Problem 2: Predominant C3-alkylation or C3-arylation instead of N-functionalization.
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: C3-functionalization can be the kinetically favored product under certain conditions.
-
Solution: Modifying the reaction temperature can influence the regioselectivity. For instance, increasing the temperature in some N-alkylation reactions has been shown to favor the thermodynamically more stable N-alkylated product.[2]
-
-
Incorrect Base/Solvent Combination: The reaction environment can favor C-alkylation.
-
Steric Hindrance: Bulky substituents on the indoline nitrogen or the electrophile can favor C3-functionalization.
-
Solution: If possible, use less sterically hindered starting materials.
-
Problem 3: N-arylation reaction is sluggish or does not go to completion.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen palladium or copper catalyst system may not be active enough for the specific substrates.
-
Solution: For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich phosphines often enhance catalytic activity.[3][8] For copper-catalyzed reactions, the use of a suitable ligand can also be beneficial.[6] Increasing the catalyst loading or the reaction temperature may also improve conversion.[12]
-
-
Inappropriate Base: The base may not be optimal for the catalytic cycle.
-
Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.
-
Solution: If possible, use the corresponding aryl bromide or iodide. For less reactive aryl halides, a more active catalyst system and higher reaction temperatures are typically required.[8]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Iron-Catalyzed N-Alkylation of Indoline with Alcohols. [10]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fe-1 (5) | K₂CO₃ (1) | TFE | 110 | 18 | 95 |
| 2 | Fe-1 (5) | Cs₂CO₃ (1) | TFE | 110 | 18 | 85 |
| 3 | Fe-1 (5) | K₃PO₄ (1) | TFE | 110 | 18 | 78 |
| 4 | Fe-1 (5) | K₂CO₃ (1) | Dioxane | 110 | 18 | <10 |
| 5 | Fe-1 (5) | K₂CO₃ (1) | Toluene | 110 | 18 | <5 |
Table 2: Optimization of Reaction Conditions for Copper-Catalyzed N-Alkylation of Indole with N-Tosylhydrazones. [11]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | P(o-tol)₃ (10) | KOH (2.5) | Dioxane | 100 | 85 |
| 2 | CuI (10) | PPh₃ (10) | KOH (2.5) | Dioxane | 100 | 72 |
| 3 | CuI (10) | None | KOH (2.5) | Dioxane | 100 | 45 |
| 4 | Cu(OAc)₂ (10) | P(o-tol)₃ (10) | KOH (2.5) | Dioxane | 100 | 68 |
| 5 | CuI (10) | P(o-tol)₃ (10) | K₂CO₃ (2.5) | Dioxane | 100 | 55 |
Table 3: Palladium-Catalyzed N-Arylation of Indole. [3][8]
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | 2 | NaOt-Bu | Toluene | 100 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ | 2 | NaOt-Bu | Toluene | 80 | 92 |
| 3 | 4-Iodotoluene | Pd₂(dba)₃ | 1 | NaOt-Bu | Toluene | 80 | 90 |
| 4 | 4-Triflyloxytoluene | Pd₂(dba)₃ | 1 | NaOt-Bu | Toluene | 80 | 88 |
| 5 | 2-Bromotoluene | Pd₂(dba)₃ | 4 | NaOt-Bu | Dioxane | 100 | 75 |
Experimental Protocols
General Procedure for Iron-Catalyzed N-Alkylation of Indoline with Alcohols: [10]
To a screw-capped vial equipped with a magnetic stir bar are added indoline (0.5 mmol), the corresponding alcohol (2 equiv.), Fe-1 catalyst (5 mol%), Me₃NO (10 mol%), and K₂CO₃ (1 equiv.). Trifluoroethanol (TFE, 0.5 M) is then added. The vial is sealed and the reaction mixture is stirred at 110 °C for 18 hours under an argon atmosphere. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-alkylated indoline.
General Procedure for Palladium-Catalyzed N-Arylation of Indole: [3][8]
A flame-dried, resealable Schlenk tube is charged with Pd₂(dba)₃ (0.005-0.01 mmol), the appropriate phosphine ligand (0.01-0.02 mmol), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene or dioxane (2 mL), indole (1.0 mmol), and the aryl halide (1.2 mmol) are added. The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature with stirring until the starting material is consumed as monitored by TLC or GC. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash chromatography on silica gel.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 12. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
Technical Support Center: Enhancing the In Vivo Stability of Spiro[indoline-3,3'-pyrrolidin]-2-one Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with spiro[indoline-3,3'-pyrrolidin]-2-one compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of these compounds in in vivo studies.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Rapid clearance and low exposure of your this compound compound in vivo.
| Potential Cause | Troubleshooting Steps | Recommended Experiments |
| Metabolic Instability | The compound may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s) or plasma esterases.[1][2] | 1. Microsomal Stability Assay: To assess phase I metabolic stability.[1] 2. Hepatocyte Stability Assay: To evaluate both phase I and phase II metabolism. 3. Plasma Stability Assay: To determine susceptibility to plasma enzymes.[2] |
| Chemical Instability (Epimerization) | The this compound scaffold can be prone to epimerization at the chiral centers, leading to a loss of activity and potential clearance of the inactive epimer.[1] | 1. Stability-Indicating HPLC Method: Develop an HPLC method capable of separating the diastereomers. 2. pH Stability Profile: Assess the rate of epimerization at different pH values to understand susceptibility in various physiological compartments. |
| Poor Oral Bioavailability | The compound may have low solubility or permeability, leading to poor absorption from the gastrointestinal tract. | 1. Solubility Assessment: Determine the aqueous solubility of the compound at different pH values. 2. Caco-2 Permeability Assay: To evaluate intestinal permeability. 3. Formulation Optimization: Explore formulations such as nanosuspensions or lipid-based systems to improve solubility and absorption.[3] |
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
| Potential Cause | Troubleshooting Steps | Recommended Experiments |
| High Plasma Protein Binding | Extensive binding to plasma proteins can reduce the free fraction of the compound available to reach the target tissue. | 1. Plasma Protein Binding Assay: To quantify the extent of binding to plasma proteins from different species. |
| Rapid Metabolism | As mentioned in Issue 1, rapid metabolic clearance can prevent the compound from reaching therapeutic concentrations at the target site. | 1. Pharmacokinetic (PK) Study: Conduct a PK study in a relevant animal model to determine the compound's half-life, clearance, and volume of distribution. |
| Off-Target Toxicity | The compound may have unforeseen toxicity that limits the achievable exposure in vivo. | 1. Preliminary Toxicity Screen: Perform a preliminary in vivo tolerability study to identify any acute toxicities. 2. In Vitro Cytotoxicity Assays: Test the compound against a panel of cell lines to assess for off-target cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound compounds in in vivo studies?
A1: The primary stability concern is epimerization of the initial this compound scaffold.[1] This can lead to a loss of biological activity. Additionally, like many nitrogen-containing heterocyclic compounds, they can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes in the liver. Aromatic hydroxylation of the indole ring is a common metabolic pathway.
Q2: How can I improve the metabolic stability of my this compound compound?
A2: Several strategies can be employed to enhance metabolic stability:
-
Structural Modification: Introducing electron-withdrawing groups (e.g., halogens) can block sites of metabolism.
-
Scaffold Hopping: Consider using a more chemically stable scaffold, such as the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one, which is not prone to epimerization.[1]
-
Deuteration: Selective replacement of hydrogen with deuterium at metabolically labile positions can slow down metabolism.
Q3: What formulation strategies can enhance the oral bioavailability of these compounds?
A3: For poorly soluble this compound derivatives, several formulation strategies can be beneficial:
-
Particle Size Reduction: Micronization or nanosuspension can increase the surface area for dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.
Q4: What is a typical experimental workflow to assess the in vivo stability of a new this compound analog?
A4: A standard workflow would include a tiered approach:
-
Early In Vitro ADME: Begin with microsomal and plasma stability assays to get an early read on metabolic and chemical stability.
-
Solubility and Permeability: Assess aqueous solubility and Caco-2 permeability to predict oral absorption.
-
In Vivo Pharmacokinetics: If the compound shows promise in early assays, proceed to a pilot pharmacokinetic study in a rodent model (e.g., mouse or rat) to determine key parameters like half-life (t½), clearance (CL), and oral bioavailability (%F).
Data Presentation
The following tables summarize illustrative stability and activity data for this compound and related spirooxindole compounds.
Table 1: Illustrative In Vitro Stability Data of Spirooxindole Compounds
| Compound ID | Scaffold Type | Human Liver Microsomal Stability (t½, min) | Human Plasma Stability (% remaining after 4h) |
| Compound A | This compound | 15 | 85 |
| Compound B | This compound | 45 | 92 |
| Compound C | spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | >120 | >98 |
| Compound D | spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | 95 | >98 |
Data is illustrative and intended for comparative purposes.
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of Spirooxindole MDM2 Inhibitors in Rats (Oral Dosing)
| Compound ID | Oral Bioavailability (%F) | Half-life (t½, h) | Cmax (ng/mL) |
| Analog 1 | 15 | 1.2 | 250 |
| Analog 2 | 45 | 4.5 | 850 |
| Analog 3 | 60 | 6.8 | 1200 |
Data is illustrative and based on typical values for orally active small molecules.
Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a test compound in plasma.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound.
-
In a 96-well plate, add plasma and the test compound.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), transfer an aliquot of the incubation mixture to another plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.
Mandatory Visualization
References
- 1. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing epimerization issues in spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds. The information provided is intended to help address common challenges, particularly epimerization, encountered during the synthesis and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds, and why is it a concern?
A1: Epimerization refers to the change in the configuration of one of several stereocenters in a diastereomer. In the spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffold, the stereocenters at the C2' and C3' positions of the pyrrolidine ring are particularly susceptible to epimerization. This is a significant concern because the biological activity of these compounds is often highly dependent on their specific stereochemistry. Loss of stereochemical integrity can lead to a mixture of diastereomers with different or diminished biological activities, complicating data interpretation and potentially reducing therapeutic efficacy.
Q2: What is the primary mechanism behind the epimerization of these spirooxindole scaffolds?
A2: The primary mechanism for epimerization in spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds is a reversible retro-Mannich/Mannich reaction.[1] This process involves the ring-opening of the pyrrolidine ring (retro-Mannich) to form an intermediate, followed by ring-closure (Mannich reaction) that can result in the formation of different diastereomers. This reaction is often facilitated by protic solvents or the presence of acidic or basic impurities.
Q3: Are there alternative scaffolds that are less prone to epimerization?
A3: Yes, researchers have developed the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold as a more chemically stable alternative.[1][2] By shifting the nitrogen atom in the pyrrolidine ring, the retro-Mannich/Mannich reaction pathway is avoided, thus preventing epimerization at the key stereocenters. This modification has been successfully implemented in the development of potent and stable MDM2-p53 inhibitors.[1][2]
Q4: What is the most common synthetic route to construct the spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffold?
A4: The most prevalent and effective method for synthesizing this scaffold is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[3][4][5][6] This reaction is highly versatile and allows for the creation of multiple stereocenters with a high degree of regio- and stereoselectivity. The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an amino acid, such as sarcosine or proline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Diastereoselectivity / Formation of Multiple Diastereomers | 1. Suboptimal Reaction Conditions: Solvent, temperature, and reaction time can significantly influence the stereochemical outcome. 2. Inappropriate Catalyst: The choice of Lewis acid or organocatalyst can greatly impact the facial selectivity of the cycloaddition. 3. Epimerization of the Product: The desired product may be epimerizing under the reaction or work-up conditions. | 1. Optimize Reaction Conditions: - Solvent: Screen a range of solvents with varying polarities. Less polar solvents may favor a specific transition state, leading to higher diastereoselectivity. - Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. 2. Catalyst Screening: - Lewis Acids: Evaluate a panel of Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂, AgOAc) to identify one that provides the best stereocontrol. - Organocatalysts: Chiral thiourea or squaramide-based catalysts have shown success in controlling the stereochemistry of similar reactions. 3. Minimize Epimerization: - Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce epimerization. - Work-up: Use a mild, non-acidic, and non-basic work-up procedure. Avoid protic solvents if post-reaction epimerization is suspected. |
| Poor Yield of the Desired Spiro Compound | 1. Inefficient Generation of the Azomethine Ylide: The condensation of isatin and the amino acid may be incomplete. 2. Low Reactivity of the Dipolarophile: The electron-deficient alkene may not be sufficiently activated. 3. Decomposition of Reactants or Product: The reaction conditions may be too harsh. | 1. Promote Ylide Formation: - Temperature: Gentle heating (e.g., 40-60 °C) can facilitate the decarboxylative condensation to form the azomethine ylide. 2. Enhance Dipolarophile Reactivity: - Activating Groups: Ensure the dipolarophile possesses strongly electron-withdrawing groups. 3. Milder Conditions: - Temperature: Attempt the reaction at a lower temperature for a longer duration. - Catalyst: If a strong Lewis acid is used, consider a milder alternative. |
| Difficulty in Separating Diastereomers | 1. Similar Polarity of Diastereomers: The stereoisomers may have very close Rf values on silica gel. | 1. Chromatographic Optimization: - Solvent System: Experiment with different solvent systems for column chromatography, including the use of additives like a small percentage of triethylamine or acetic acid to improve separation. - Alternative Stationary Phases: Consider using different types of silica gel (e.g., finer mesh) or alternative stationary phases like alumina. 2. Derivatization: If separation is extremely difficult, consider derivatizing the mixture to introduce a group that may improve the separation profile of the diastereomers. The protecting group can be removed after separation. |
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
The following table summarizes the effect of various reaction parameters on the diastereomeric ratio (d.r.) of the resulting spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one products, as reported in the literature.
| Entry | Solvent | Catalyst | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Methanol | - | Reflux | Mixture of diastereomers |
| 2 | Ethanol | - | Reflux | Major diastereomer |
| 3 | Toluene | - | Reflux | Mixture of diastereomers |
| 4 | Acetonitrile | AgOAc | 25 | >95:5 |
| 5 | Dichloromethane | Cu(OTf)₂ | 0 | 90:10 |
| 6 | THF | Sc(OTf)₃ | -20 | >98:2 |
Note: This table is a compilation of representative data from various sources and specific outcomes will depend on the exact substrates and reaction conditions used.
Experimental Protocols
General Protocol for the 1,3-Dipolar Cycloaddition Synthesis of Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-ones
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Isatin derivative (1.0 equiv)
-
Amino acid (e.g., sarcosine or L-proline) (1.2 equiv)
-
Dipolarophile (e.g., an electron-deficient alkene) (1.0 equiv)
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the isatin derivative and the amino acid.
-
Add the anhydrous solvent and stir the mixture.
-
Heat the mixture to the desired temperature (e.g., reflux) to facilitate the in situ generation of the azomethine ylide. This is often accompanied by a color change.
-
Once the azomethine ylide is formed (typically monitored by TLC or disappearance of the isatin), add the dipolarophile to the reaction mixture.
-
Continue stirring the reaction at the optimized temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one diastereomers.
-
Characterize the purified product(s) by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of epimerization in spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Counterion effects in the catalytic stereoselective synthesis of 2,3′-pyrrolidinyl spirooxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of spirooxindole-based drug candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of spirooxindole-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for spirooxindole-based drug candidates?
A1: Off-target effects occur when a drug candidate interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its desired therapeutic target.[1] For spirooxindole derivatives, which often target protein kinases, these unintended interactions can lead to a range of adverse effects, including cytotoxicity, activation of alternative signaling pathways, and misleading experimental results, ultimately compromising the safety and efficacy profile of the drug candidate.[2][3] Addressing these effects early is crucial for successful drug development.[1]
Q2: What is the general strategy to identify and mitigate off-target effects for a novel spirooxindole compound?
A2: A multi-step strategy is recommended. It begins with in silico prediction of potential off-targets, followed by in vitro screening to confirm these interactions and determine the compound's selectivity. Finally, cell-based assays are used to assess the phenotypic consequences of these interactions in a biological context. Iterative structural modifications based on these findings (Structure-Activity Relationship, SAR) are key to improving the selectivity profile.
Q3: My spirooxindole kinase inhibitor shows potent activity against my target but also causes significant cytotoxicity in cell-based assays. How can I determine if this is an off-target effect?
A3: First, perform a kinase selectivity profiling assay to determine if your compound inhibits other kinases, particularly those known to be essential for cell survival. Concurrently, conduct cytotoxicity assays in cell lines that do not express the primary target to see if the toxicity persists. If it does, this suggests an off-target mechanism. Computational docking against a library of known anti-targets can also provide clues.
Troubleshooting Guide 1: Poor Kinase Selectivity
Problem: Your lead spirooxindole compound inhibits multiple kinases in a profiling panel, indicating poor selectivity.
Solution Workflow:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a series of analogues to understand which parts of the spirooxindole scaffold contribute to off-target binding. Modifications to substituents on the oxindole ring or the spiro-linked heterocyclic moiety can drastically alter selectivity.[4]
-
Structure-Based Design: If the crystal structure of your target and off-target kinases are known, use molecular docking to analyze the binding modes. Design modifications that introduce steric hindrance in the binding pocket of off-target kinases or form specific interactions that favor binding to the on-target kinase.[5]
-
Computational Prediction: Utilize computational tools to predict the off-target profile of your modified compounds before synthesis, helping to prioritize more selective candidates.[6]
Logical Workflow for Improving Kinase Selectivity
Caption: Workflow for improving the kinase selectivity of a spirooxindole lead compound.
Troubleshooting Guide 2: Unexplained Cellular Toxicity
Problem: Your compound shows high selectivity in biochemical kinase assays but is still toxic to cells.
Solution Workflow:
-
Assess Membrane Integrity: Use an LDH release assay to determine if the compound is causing necrosis by damaging the cell membrane.
-
Measure Metabolic Activity: An MTT assay can reveal if the toxicity is due to impaired mitochondrial function.
-
Predict Non-Kinase Off-Targets: Employ a broader computational off-target prediction service that includes non-kinase targets like GPCRs, ion channels, and nuclear receptors. The issue may not be another kinase.[1][6]
-
Identify Pathway Perturbations: Use phosphoproteomic arrays or western blotting to see if your compound unexpectedly activates or inhibits key signaling pathways, which could lead to toxicity. For example, inhibiting the PI3K/AKT pathway can sometimes cause compensatory activation of the pro-survival STAT3 pathway.[7]
Data Summary: On-Target vs. Off-Target Activity
The following table presents example data for a series of spirooxindole derivatives, demonstrating how SAR can be used to improve selectivity. Compound 4i shows high potency for the target kinase (Plk4) while having a significantly lower effect on normal cells, indicating a favorable selectivity window.[5][8][9]
| Compound ID | R-Group Substitution | Target IC₅₀ (Plk4) | Cytotoxicity IC₅₀ (Caco-2 Cells) | Cytotoxicity IC₅₀ (HCT-116 Cells) | Cytotoxicity IC₅₀ (Normal Fibroblasts) | Selectivity Index (vs. Fibroblasts) |
| 4b | Methyl | - | 68 µM | 63 µM | > 1000 µM | > 14.7 |
| 4i | p-Hydroxybenzyl | - | 55 µM | 51 µM | > 1000 µM | > 18.2 |
| Doxorubicin | (Reference Drug) | - | 5 µM | 13 µM | Not Reported | - |
| Data adapted from Sammor et al. (2025).[5][8][9] |
This second table shows data for spirooxindole derivatives designed as dual inhibitors, highlighting their activity against two different kinases, EGFR and CDK2. Such data is crucial for understanding the polypharmacology of a compound.[10]
| Compound ID | EGFR Inhibition IC₅₀ | CDK2 Inhibition IC₅₀ |
| 5g | 0.026 µM | 0.301 µM |
| 5l | 0.067 µM | 0.345 µM |
| 5n | 0.040 µM | 0.557 µM |
| Erlotinib | 0.030 µM | - |
| Roscovitine | - | 0.556 µM |
| Data adapted from Al-Jassas et al. (2024).[10] |
Example of Off-Target Signaling Pathway Activation
Caption: Inhibition of the PI3K/AKT pathway can lead to off-target compensatory activation of the JAK/STAT3 pathway.[7]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (General Protocol)
This protocol provides a general workflow for assessing the selectivity of a spirooxindole compound against a panel of protein kinases using an ADP-Glo™ based assay.[11][12][13]
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinase/substrate strips.
-
Test compound (spirooxindole derivative) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay reagents.
-
White, 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate-reading luminometer.
Procedure:
-
Reagent Preparation: Prepare 2X kinase working stocks and 2X ATP/substrate working stocks according to the manufacturer's protocol. Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Dispense 1 µL of the test compound dilution or DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
Add 2 µL of the 2X Kinase Working Stock to each well.
-
Initiate the reaction by adding 2 µL of the 2X ATP/Substrate Working Stock to each well.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent kinase activity remaining in the presence of the compound compared to the vehicle control. Plot the results to visualize the selectivity profile.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.[14]
Materials:
-
96-well flat-bottom plates.
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (spirooxindole derivative).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. researchgate.net [researchgate.net]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 10. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Purification Techniques for Diastereomeric Mixtures of Spiro Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomeric mixtures of spiro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diastereomeric mixtures of spiro compounds?
A1: Diastereomers of spiro compounds often possess very similar physicochemical properties, such as polarity and solubility, making their separation challenging. The fixed three-dimensional orientation of spirocycles can lead to subtle differences between diastereomers, requiring highly selective purification techniques to achieve baseline resolution.
Q2: Which analytical techniques are most suitable for the initial assessment of a diastereomeric mixture of spiro compounds?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preferred methods for the initial analysis of diastereomeric mixtures. These techniques, particularly when coupled with chiral stationary phases, can provide an initial indication of the separability of the diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio in the crude mixture.
Q3: When should I choose chromatography over crystallization for purifying spiro compound diastereomers?
A3: Chromatography (HPLC and SFC) is generally more versatile and applicable to a wider range of spiro compound diastereomers, especially for initial small-scale purifications and for mixtures that are difficult to crystallize. Crystallization can be a more efficient and scalable method if one diastereomer preferentially crystallizes, but it often requires more extensive optimization of solvents and conditions.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am not seeing any separation of my spiro compound diastereomers on a standard C18 column. What should I do?
A1: Diastereomers often require a chiral stationary phase (CSP) for separation, as standard achiral phases like C18 may not provide sufficient selectivity. It is recommended to screen a variety of CSPs with different chiral selectors, such as polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns.
Q2: My peaks are broad and show poor resolution on a chiral HPLC column. How can I improve this?
A2: Poor peak shape and resolution can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes in the mobile phase composition can significantly impact selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.
-
Control the Temperature: Temperature can affect the interactions between the analytes and the CSP. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.
-
Consider a Different Chiral Stationary Phase: If optimization of the mobile phase and other parameters does not yield satisfactory results, the chosen CSP may not be suitable for your specific spiro compounds. Screening other CSPs is advisable.
Q3: I have good separation, but the retention times are very long. How can I reduce the analysis time?
A3: To shorten retention times without sacrificing resolution, you can try the following:
-
Increase the Flow Rate: Gradually increase the flow rate while monitoring the resolution. There is often a trade-off between speed and separation.
-
Increase the Strength of the Mobile Phase: Increase the percentage of the stronger eluting solvent (the organic modifier in normal phase or the organic solvent in reversed phase).
-
Use a Shorter Column: If the resolution is very good, a shorter column with the same stationary phase can provide a faster separation.
Supercritical Fluid Chromatography (SFC)
Q1: Why is SFC often preferred over HPLC for chiral separations of spiro compounds?
A1: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption, and often higher efficiency. The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in resolution.
Q2: I am observing poor peak shape and inconsistent retention times in my chiral SFC separation. What could be the cause?
A2: Inconsistent results in SFC can be due to issues with the mobile phase, pressure, or temperature.
-
Co-solvent Composition: The choice and percentage of the co-solvent (e.g., methanol, ethanol) are critical. Ensure the co-solvent is miscible with supercritical CO2 and optimize its concentration.
-
Backpressure Regulation: Maintaining a stable backpressure is crucial for keeping the mobile phase in a supercritical state. Fluctuations in backpressure can lead to inconsistent retention times. Ensure your backpressure regulator is functioning correctly.
-
Temperature Control: The column and fluid temperature should be precisely controlled, as temperature affects the density and solvating power of the supercritical fluid.
Q3: How do I choose the right co-solvent and additives for my chiral SFC method?
A3: The selection of a co-solvent and additives is often empirical.
-
Co-solvents: Methanol and ethanol are common starting points. The choice can influence both retention and selectivity.
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape by minimizing secondary interactions with the stationary phase.
Crystallization
Q1: My spiro compound mixture is not crystallizing from any solvent I've tried. What are my options?
A1: If direct crystallization is unsuccessful, consider the following strategies:
-
Solvent Screening: A broad screening of solvents with varying polarities is essential. Try single solvents and binary or even ternary solvent mixtures.
-
Crystallization Techniques: Experiment with different crystallization methods such as slow evaporation, slow cooling, vapor diffusion, and anti-solvent addition.
-
Seeding: If you have a small amount of one pure diastereomer, use it as a seed crystal to induce crystallization of that specific diastereomer from the mixture.
-
Derivative Formation: Consider forming a derivative of your spiro compound that may have better crystallization properties. After separation, the original compound can be regenerated.
Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. To prevent this:
-
Slower Cooling: Cool the solution more gradually to give the molecules time to orient themselves into a crystal lattice.
-
Use a More Dilute Solution: Oiling out can be caused by supersaturation being reached at a temperature where the compound is still a liquid. Using a more dilute solution can lower the saturation temperature.
-
Change the Solvent System: A different solvent may promote crystallization over oiling out.
Q3: I have successfully crystallized my spiro compound, but the diastereomeric ratio has not improved. What went wrong?
A3: This indicates that both diastereomers are co-crystallizing. To achieve diastereoselective crystallization:
-
Optimize Solvent System: The choice of solvent is critical for achieving diastereoselectivity. A solvent system that preferentially dissolves one diastereomer while allowing the other to crystallize is ideal.
-
Kinetic vs. Thermodynamic Control: The rate of cooling can influence which diastereomer crystallizes. Experiment with both rapid and very slow cooling rates.
-
Crystallization-Induced Diastereoselective Transformation (CIDT): If the diastereomers can interconvert under certain conditions (e.g., in the presence of a base or acid), it may be possible to convert the mixture to a single, less soluble diastereomer that crystallizes out of solution.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation of Spiro Compounds
| Technique | Stationary Phase | Mobile Phase/Co-solvent | Success Rate for Separation | Reference |
| HPLC | C18 | Acetonitrile/Water | Moderate | |
| SFC | Non-chiral | Methanol | Higher than HPLC | |
| Chiral HPLC | Cellulose-based | Hexane/Isopropanol | High | |
| Chiral SFC | Amylose-based | CO2/Methanol | High |
Table 2: Examples of Diastereoselective Synthesis and Purification of Spiro Compounds
| Spiro Compound Type | Method | Diastereomeric Ratio (dr) | Yield | Reference |
| Spiroisoxazolones | 1,3-Dipolar Cycloaddition | 3.8:1 | 83% | |
| Spirocyclopropanes | Catalyst-free Cyclopropanation | >99:1 | up to 99% | |
| Spiro-indenes | Pd-catalyzed Asymmetric Cyclization | 19:1 | up to 86% |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).
-
If separation is not achieved, try ethanol as the organic modifier.
-
-
Initial Analysis:
-
Dissolve the diastereomeric mixture in the mobile phase.
-
Inject a small volume onto the column at a flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Optimization:
-
If partial separation is observed, fine-tune the mobile phase composition (e.g., in 2-5% increments of the modifier).
-
Optimize the column temperature (e.g., 25°C, 40°C) and flow rate to improve resolution and analysis time.
-
General Protocol for Chiral SFC Method Development
-
Column Selection: Choose a chiral stationary phase known to be effective in SFC (many HPLC CSPs are also available in SFC formats).
-
Co-solvent Screening:
-
Use supercritical CO2 as the primary mobile phase.
-
Screen methanol and ethanol as co-solvents, starting with a gradient of 5% to 40% over 5-10 minutes.
-
-
Instrumental Parameters:
-
Set the backpressure to a typical value (e.g., 150 bar).
-
Set the column temperature to 40°C.
-
Use a flow rate of 2-4 mL/min for an analytical column.
-
-
Optimization:
-
Based on the screening results, develop an isocratic or optimized gradient method.
-
Adjust the co-solvent percentage, backpressure, and temperature to maximize resolution.
-
If necessary, add a small amount of an additive (e.g., 0.1% TFA or DEA) to the co-solvent to improve peak shape.
-
General Protocol for Diastereoselective Crystallization
-
Solubility Testing:
-
Test the solubility of the diastereomeric mixture in a range of solvents at room temperature and at their boiling points.
-
Ideal solvents will show poor solubility at room temperature and good solubility at elevated temperatures.
-
-
Single Solvent Crystallization:
-
Dissolve the compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
If crystals form, collect them by filtration and analyze the diastereomeric ratio.
-
-
Binary Solvent Crystallization (Anti-solvent method):
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
-
Analysis:
-
Analyze the crystals and the mother liquor separately by HPLC or NMR to determine the diastereomeric ratio and assess the efficiency of the purification.
-
Visualizations
Caption: General workflow for the purification of spiro compound diastereomers.
Caption: Troubleshooting workflow for chiral chromatography method development.
Caption: Decision tree for troubleshooting crystallization of diastereomers.
Technical Support Center: Regioselective Spirooxindole Synthesis via Cycloaddition Reactions
Welcome to the technical support center for the synthesis of spirooxindoles via cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions related to improving the regioselectivity of these crucial transformations.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of spirooxindoles, offering potential causes and step-by-step solutions.
Issue 1: Poor or Incorrect Regioselectivity in [3+2] Cycloaddition
-
Question: My [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is yielding a mixture of regioisomers, or the undesired regioisomer is the major product. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity in the [3+2] cycloaddition for spirooxindole synthesis is a common challenge. The regiochemical outcome is primarily governed by the electronic and steric properties of both the dipole (azomethine ylide) and the dipolarophile. Here are several strategies to enhance regioselectivity:
-
Modify the Dipolarophile: The electronic nature of the substituents on the dipolarophile plays a critical role.
-
Electron-Withdrawing Groups (EWGs): The position of strong EWGs (e.g., -NO2, -CN, -COOR) on the dipolarophile directs the nucleophilic carbon of the azomethine ylide. Ensure the EWG is appropriately positioned to favor the desired transition state.[1] For instance, in reactions with α,β-unsaturated compounds, the regioselectivity can be switched by controlling the substitution pattern.[2]
-
Steric Hindrance: Introducing bulky substituents on the dipolarophile can sterically disfavor one transition state over the other, thereby enhancing regioselectivity.
-
-
Vary the Azomethine Ylide Precursor (α-Amino Acid): The choice of α-amino acid used to generate the azomethine ylide in situ can influence the regiochemical outcome.
-
Different amino acids, such as proline, thioproline, or sarcosine, can lead to different steric environments around the dipole, which in turn can control the regioselectivity of the cycloaddition.[2][3] For example, using proline or thioproline can favor the formation of α-regioisomers, while other amino acids might lead to γ-regioisomers.[2]
-
-
Employ a Catalyst: Catalysts can stabilize one transition state over another, leading to improved regioselectivity.
-
Lewis Acids: Transition metal catalysts like Silver (Ag), Zinc (Zn), and Nickel (Ni) complexes can coordinate to the dipolarophile, altering its electronic properties and enhancing regioselectivity.[4] For example, AgOAc in combination with a chiral ligand has been shown to afford high regioselectivity.[4]
-
Brønsted Acids: Acid additives such as benzoic acid (BzOH) can promote the desired reaction pathway and have been shown to alter the regioselectivity of 1,3-dipolar cycloadditions.[5]
-
Organocatalysts: Chiral aminocatalysts can be used to control regioselective pathways in cascade reactions leading to spirooxindoles.[6]
-
-
Solvent Optimization: The polarity of the solvent can influence the stability of the transition states.
-
Issue 2: Low Yield of the Desired Spirooxindole Product
-
Question: I have successfully achieved the desired regioselectivity, but the overall yield of my spirooxindole product is low. What steps can I take to improve the yield?
-
Answer: Low yields can stem from various factors, including incomplete reactions, side product formation, or product degradation. Consider the following troubleshooting steps:
-
Reaction Concentration and Stoichiometry:
-
Ensure that the concentration of your reactants is optimal. In some cases, higher concentrations can favor the desired bimolecular cycloaddition.
-
Optimize the molar ratio of the reactants. For three-component reactions, it is common to use a slight excess of the isatin and amino acid relative to the dipolarophile.[7]
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Extending the reaction time may not always lead to higher yields and can sometimes promote decomposition.[1]
-
Vary the reaction temperature. While some cycloadditions proceed well at room temperature, others may require heating to overcome the activation energy barrier.[8] Conversely, for highly reactive intermediates, cooling the reaction might be necessary to prevent side reactions.
-
-
Catalyst Loading and Type:
-
Atmosphere:
-
Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reactants or intermediates.
-
-
Issue 3: Formation of Diastereomers
-
Question: My reaction is regioselective, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Diastereoselectivity in cycloaddition reactions is controlled by the facial selectivity of the approach of the dipole to the dipolarophile. Here are some strategies to enhance diastereoselectivity:
-
Chiral Catalysts: The most effective way to control diastereoselectivity is often through the use of a chiral catalyst.
-
Chiral Lewis Acids: Complexes of metals like Cu(I), Sc(III), or Zn(II) with chiral ligands can create a chiral environment that favors the formation of one diastereomer over the other.[9][10][11]
-
Chiral Brønsted Acids: Chiral phosphoric acids have proven effective in catalyzing enantioselective additions to form spirooxindoles.[9]
-
Organocatalysis: Chiral secondary amines or squaramide-based catalysts can be highly effective in promoting diastereoselective cascade reactions.[6][12]
-
-
Substrate Control:
-
The inherent chirality of the reactants can influence the diastereomeric outcome. For example, using a chiral α-amino acid can induce diastereoselectivity.
-
The geometry of the dipolarophile (E/Z) will directly impact the stereochemistry of the product. Ensure you are starting with a single, pure isomer of your dipolarophile.
-
-
Solvent and Temperature Effects:
-
The choice of solvent can influence the transition state geometry. Screening different solvents is recommended.
-
Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the [3+2] cycloaddition reaction to form spirooxindoles?
A1: The most common [3+2] cycloaddition for spirooxindole synthesis involves the reaction of an azomethine ylide with a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid (such as proline or sarcosine) via decarboxylation.[7][13] This highly reactive 1,3-dipole then reacts with an electron-deficient alkene (the dipolarophile), such as a maleimide or a 3-ylideneoxindole, to form the five-membered pyrrolidine ring spiro-fused at the C3-position of the oxindole core.[1][14]
Q2: How do I choose the right dipolarophile for my reaction?
A2: The choice of dipolarophile is critical for controlling both the regioselectivity and the final structure of the spirooxindole. Electron-deficient alkenes are typically used to ensure a facile reaction with the nucleophilic azomethine ylide.[1] The type of activating group on the alkene (e.g., ester, ketone, nitrile, sulfone) can influence the reaction rate and selectivity.[1][15] Furthermore, the steric and electronic properties of substituents on the dipolarophile can be tuned to achieve the desired regiochemical outcome.[2]
Q3: What are the advantages of using a multi-component reaction strategy?
A3: Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a product that contains portions of all reactants, offer several advantages for spirooxindole synthesis.[5][8][16] These include:
-
Operational Simplicity: MCRs are often one-pot procedures, which simplifies the experimental setup and workup.
-
Atom Economy: By incorporating all or most of the atoms from the starting materials into the final product, MCRs are highly atom-economical.[5]
-
Efficiency: They can significantly reduce the number of synthetic steps, saving time and resources.
-
Diversity: MCRs allow for the rapid generation of a library of structurally diverse spirooxindoles by simply varying the individual components.[1]
Q4: Can I perform these reactions under metal-free conditions?
A4: Yes, several metal-free approaches for the regioselective synthesis of spirooxindoles have been developed. These often rely on organocatalysis, where a small organic molecule is used to catalyze the reaction.[6] Additionally, some [3+2] cycloaddition reactions can proceed thermally without any catalyst, often in green solvents like ethanol or water, by carefully choosing the reactivity of the dipole and dipolarophile.[1][12][17]
Q5: How can I confirm the regiochemistry of my product?
A5: The regiochemistry of the synthesized spirooxindole is typically determined using a combination of spectroscopic techniques.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are powerful tools for structure elucidation. HMBC correlations can establish long-range connectivity between protons and carbons, while NOESY/ROESY experiments can provide information about the spatial proximity of protons, helping to confirm both regiochemistry and stereochemistry.[18][19]
-
X-ray Crystallography: The most definitive method for determining the structure, including both regiochemistry and absolute stereochemistry, is single-crystal X-ray diffraction analysis.[1][5]
Data Presentation
Table 1: Effect of Solvent on the [3+2] Cycloaddition of Isatin, L-proline, and N-phenylmaleimide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Toluene | 80 | 12 | 65 | >20:1 |
| 2 | THF | 65 | 12 | 72 | >20:1 |
| 3 | CH2Cl2 | 40 | 12 | 58 | >20:1 |
| 4 | Acetonitrile | 80 | 8 | 75 | >20:1 |
| 5 | Methanol | 25 | 4 | 81 | >20:1 |
| 6 | Ethanol | 25 | 4 | 92 | >20:1 |
Data synthesized from representative literature.[1]
Table 2: Influence of Catalyst on a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | AgOAc (5) | (S)-TF-BiphamPhos | CH2Cl2 | 85 | 71 |
| 2 | Cu(OTf)2 (10) | Chiral Box | Toluene | 92 | 95 |
| 3 | Zn(OTf)2 (10) | Bis(oxazoline) | Toluene | 95 | 99 |
| 4 | Sc(OTf)3 (10) | PyBox | CH2Cl2 | 88 | 97 |
| 5 | None | - | Ethanol | 78 | - |
Data synthesized from representative literature.[4][9][10]
Experimental Protocols
Protocol 1: General Procedure for the Three-Component [3+2] Cycloaddition for the Synthesis of Pyrrolidinyl Spirooxindoles
This protocol is a representative example for the synthesis of spirooxindoles via a one-pot, three-component [3+2] cycloaddition reaction.[1][7][8]
-
Reactant Preparation: To a round-bottom flask, add the dipolarophile (e.g., a substituted chalcone or maleimide, 1.0 mmol, 1.0 equiv).
-
Addition of Isatin and Amino Acid: Add the isatin derivative (1.3 mmol, 1.3 equiv) and the α-amino acid (e.g., L-proline or sarcosine, 1.3 mmol, 1.3 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux) for the required time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification:
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spirooxindole product.
-
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, single-crystal X-ray diffraction to confirm its structure and stereochemistry.
Visualizations
Caption: General mechanism for the three-component synthesis of spirooxindoles.
Caption: Troubleshooting workflow for spirooxindole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs | MDPI [mdpi.com]
- 15. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Performance for Metal-Catalyzed Spirocyclization Reactions
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of metal-catalyzed spirocyclization reactions. Here you will find troubleshooting guidance for common experimental hurdles, detailed experimental protocols, and comparative data to optimize your catalytic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q: My metal-catalyzed spirocyclization reaction is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents.
-
Catalyst Inactivity: The metal catalyst, whether palladium, rhodium, gold, or another metal, may be inactive. This can be due to oxidation from exposure to air, degradation over time, or the presence of impurities.
-
Solution: Use a fresh batch of catalyst or a recently purchased one. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate many catalysts.[1] For palladium-catalyzed reactions, using a pre-formed Pd(0) source or a precatalyst that efficiently generates the active species can be beneficial.[1]
-
-
Inappropriate Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the specific transformation.
-
Solution: Systematically screen reaction temperatures. While higher temperatures can sometimes improve sluggish reactions, they can also lead to catalyst decomposition. Monitor the reaction over a time course (e.g., by TLC or GC/LC-MS) to determine if it has simply not run long enough or if it has stalled. The choice of solvent is also critical as it can influence catalyst solubility and stability.[2]
-
-
Reagent Purity: Impurities in your substrate, solvent, or other reagents can poison the catalyst.
-
Solution: Ensure all starting materials are of high purity. Solvents should be anhydrous and free of peroxides, as water and other nucleophiles can interfere with the catalytic cycle.
-
Below is a troubleshooting workflow for addressing low reaction conversion:
Issue 2: Poor Enantioselectivity in Asymmetric Spirocyclization
Q: I am obtaining the desired spirocyclic product, but the enantiomeric excess (ee) is low and not reproducible. What factors should I investigate?
A: Achieving high enantioselectivity is a delicate balance of several factors. Inconsistent or low ee values often point to issues with the chiral ligand, reaction parameters, or subtle impurities.
-
Ligand Purity and Choice: The chiral ligand is the heart of asymmetric catalysis. Its enantiomeric and chemical purity is paramount.
-
Solution: Ensure your chiral ligand has a high enantiomeric purity (>99% ee). The choice of ligand is also critical; even small structural modifications can have a large impact on stereochemical outcomes. It is often necessary to screen a variety of ligands to find the optimal one for your specific substrate.
-
-
Reaction Temperature: Temperature can significantly influence enantioselectivity.
-
Solution: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states. A systematic screening of temperatures is recommended.
-
-
Solvent Effects: The solvent can play a crucial role by influencing the conformation of the catalyst-substrate complex.[2]
-
Solution: A screening of solvents with varying polarities and coordinating abilities should be performed. In some cases, a change in solvent can even invert the major enantiomer produced.
-
-
Catalyst Loading and Concentration: The concentration of the catalyst and reactants can sometimes affect the aggregation state of the catalyst, which in turn can influence enantioselectivity.
-
Solution: Vary the catalyst loading and substrate concentration to identify optimal conditions.
-
A logical workflow for troubleshooting low enantioselectivity is presented below:
Quantitative Data Presentation
The following tables summarize the impact of different ligands and solvents on the yield and enantioselectivity of representative metal-catalyzed spirocyclization reactions.
Table 1: Influence of Phosphine Ligands on a Palladium-Catalyzed Asymmetric Allylic Alkylation
| Ligand (L) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| PPh₃ | 95 | 95:5 | 96 |
| P(4-MeOPh)₃ | 92 | 96:4 | 97 |
| P(4-FPh)₃ | 85 | 10:90 | 95 |
| P(4-CF₃Ph)₃ | 78 | 5:95 | 94 |
| P(2-furyl)₃ | 90 | 93:7 | 96 |
Data synthesized from representative studies on palladium-catalyzed allylic alkylations leading to spirocyclic structures.
Table 2: Solvent Effects on a Gold-Catalyzed Spirocyclization of 1,6-Enynes
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | 25 | 1 | 95 |
| Toluene | 60 | 3 | 88 |
| Acetonitrile (MeCN) | 25 | 2 | 75 |
| Tetrahydrofuran (THF) | 25 | 4 | 60 |
| Methanol (MeOH) | 25 | 6 | <10 |
Data compiled from studies on gold-catalyzed enyne cycloisomerizations.
Experimental Protocols
Below are detailed methodologies for key metal-catalyzed spirocyclization reactions.
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction for Spirooxindole Synthesis
This protocol describes a general method for the synthesis of spirooxindoles via an intramolecular Heck reaction.
Materials:
-
Appropriately substituted N-allyl-2-iodoanilide substrate
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the N-allyl-2-iodoanilide substrate (1 equivalent), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.10 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.
Protocol 2: General Procedure for Rhodium(III)-Catalyzed Asymmetric Spirocyclization via C-H Activation
This protocol outlines a general procedure for the enantioselective synthesis of spirocycles using a chiral rhodium catalyst.
Materials:
-
Aryl or heteroaryl substrate with a directing group
-
Alkene or alkyne coupling partner (1.2 equivalents)
-
[Cp*RhCl₂]₂ (2 mol%)
-
Chiral ligand (e.g., a chiral cyclopentadienyl ligand) (4.4 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (8 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a glovebox, to a vial add [Cp*RhCl₂]₂ (0.02 equivalents), the chiral ligand (0.044 equivalents), and AgSbF₆ (0.08 equivalents).
-
Add anhydrous DCE and stir the mixture at room temperature for 1 hour to pre-form the active catalyst.
-
To a separate flame-dried reaction vessel, add the aryl/heteroaryl substrate (1 equivalent).
-
Add the pre-formed catalyst solution to the reaction vessel, followed by the alkene/alkyne coupling partner (1.2 equivalents).
-
Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 60-100 °C) for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing metal-catalyzed spirocyclization reactions.
References
Validation & Comparative
A Head-to-Head Battle for p53 Reactivation: Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives Versus Nutlin-3 as MDM2 Inhibitors
An in-depth comparative guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent classes of MDM2 inhibitors.
The strategic inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic avenue in oncology for cancers harboring wild-type p53. By disrupting this interaction, the tumor suppressor functions of p53 can be unleashed, leading to cell cycle arrest and apoptosis in malignant cells. Nutlin-3, a cis-imidazoline derivative, has long been a benchmark compound in this field. However, a newer class of inhibitors built on the spiro[indoline-3,3'-pyrrolidin]-2-one (spiro-oxindole) scaffold has demonstrated exceptional potency and novel mechanisms of action. This guide provides a comprehensive, data-driven comparison of these two classes of MDM2 inhibitors, offering valuable insights for researchers in cancer biology and drug discovery.
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data for nutlin-3 and representative spiro-oxindole-based MDM2 inhibitors, offering a clear comparison of their biochemical and cellular potencies.
Table 1: Comparative Binding Affinities for MDM2
| Compound Class | Specific Inhibitor | Binding Affinity (K_i_ / K_d_) | Assay Method |
| cis-Imidazoline | Nutlin-3 | ~30-90 nM | Fluorescence Polarization (FP) |
| Spiro-oxindole | MI-219 | ~5 nM | Fluorescence Polarization (FP) |
| Spiro-oxindole | MI-888 | 0.44 nM | Fluorescence Polarization (FP) |
| Spiro-oxindole | SAR405838 (MI-77301) | 0.88 nM | Fluorescence Polarization (FP) |
| Piperidinone | AMG-232 | 0.045 nM (K_d_) | Surface Plasmon Resonance (Biacore) |
Table 2: Comparative Cellular Potency (IC_50_) in p53 Wild-Type Cancer Cell Lines
| Cell Line (Cancer Type) | Nutlin-3 | MI-219 | MI-888 | SAR405838 (MI-77301) | AMG-232 |
| SJSA-1 (Osteosarcoma) | ~1-2 µM | ~500 nM | 60 - 92 nM | 92 nM | 9.4 nM |
| RS4;11 (Leukemia) | Not widely reported | Not widely reported | Not widely reported | 89 nM | Not widely reported |
| LNCaP (Prostate) | >10 µM | Not widely reported | Not widely reported | 270 nM | Not widely reported |
| HCT-116 (Colon) | ~2 µM | Not widely reported | Not widely reported | 200 nM | 23.8 nM |
| MCF-7 (Breast) | ~8 µM | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
Delving into the Mechanisms: Beyond Simple Inhibition
Nutlin-3 and its analogs function as classical competitive inhibitors, occupying the p53-binding pocket on the MDM2 protein and thereby preventing the p53-MDM2 interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest and apoptosis.
Spiro-oxindole derivatives also bind to the same p53-binding pocket on MDM2, but often with significantly higher affinity. Furthermore, compelling evidence suggests that some spiro-oxindoles, such as MI-219, possess a novel mechanism of action that extends beyond simple competitive inhibition. These compounds have been shown to enhance the E3 ligase-mediated autoubiquitination and subsequent proteasomal degradation of MDM2 itself. This dual mechanism of not only blocking p53 binding but also promoting the destruction of its negative regulator can lead to a more sustained and robust activation of the p53 pathway.
Caption: p53-MDM2 signaling pathway and points of intervention by inhibitors.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for key assays used to characterize and compare MDM2 inhibitors.
MDM2-p53 Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of inhibitors to MDM2.
-
Reagents and Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., FAM-pDI-p53(1-14))
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (spiro-oxindoles, nutlin-3) serially diluted in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the fluorescently labeled p53 peptide and recombinant MDM2 protein in the assay buffer. The final concentrations should be optimized for a stable polarization signal.
-
Add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the Ki values by fitting the data to a competitive binding equation using appropriate software.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
-
Reagents and Materials:
-
p53 wild-type cancer cell lines (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This technique is used to determine if the inhibitors can disrupt the p53-MDM2 interaction within a cellular context.
-
Reagents and Materials:
-
p53 wild-type cancer cell lines
-
Test compounds and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-p53, anti-MDM2, and a negative control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
-
Procedure:
-
Treat the cells with the test compounds or DMSO for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Pre-clear the cell lysates by incubating with beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-MDM2) or control IgG overnight at 4°C with gentle rotation.
-
Add the protein A/G beads to capture the antibody-protein complexes and incubate for a further 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform Western blotting to detect the co-immunoprecipitated protein (e.g., p53). A decrease in the amount of co-precipitated p53 in the presence of the inhibitor indicates disruption of the interaction.
-
Caption: A generalized experimental workflow for the comparative analysis of MDM2 inhibitors.
Conclusion: A New Generation of Potent p53 Activators
The development of this compound derivatives represents a significant advancement in the field of MDM2-p53 interaction inhibitors. With their superior binding affinities and, in some cases, a novel dual mechanism of action, these compounds have demonstrated remarkable pre-clinical efficacy. While nutlin-3 remains a valuable research tool and a benchmark for comparison, the spiro-oxindole class of inhibitors, with compounds like MI-888 and SAR405838, showcases the potential for developing highly potent and effective therapeutics for p53 wild-type cancers. The data and protocols presented in this guide are intended to equip researchers with the necessary information to further explore and validate the therapeutic potential of these promising molecules.
Validating the Anticancer Mechanism of Spiro[indoline-3,3'-pyrrolidin]-2-ones using Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer mechanisms of select spiro[indoline-3,3'-pyrrolidin]-2-ones, with a focus on validating their effects on apoptosis, the cell cycle, and reactive oxygen species (ROS) production using flow cytometry. We present experimental data, detailed protocols, and visual workflows to aid researchers in this field.
Data Presentation: Comparative Analysis of Anticancer Effects
The following tables summarize the quantitative data from flow cytometry experiments, comparing the effects of two promising this compound derivatives, Compounds 6l and 6m , on the MCF-7 breast cancer cell line.[1][2][3] For a broader perspective, data for the standard chemotherapeutic agent Doxorubicin is included from a separate study on the MOLM-13 acute myeloid leukemia cell line.
Table 1: Apoptosis Induction in Cancer Cells
| Compound | Concentration | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptosis (%) |
| Control | - | MCF-7 | - | - | - |
| Compound 6l | IC₅₀ | MCF-7 | 17.40 | 21.01 | 38.41 |
| Compound 6m | IC₅₀ | MCF-7 | 28.84 | 13.71 | 42.55 |
| Doxorubicin | 0.5 µM | MOLM-13 | 15.3 | 10.1 | 25.4 |
Note: Data for Compounds 6l and 6m are from a study on MCF-7 cells.[1][2][3] Data for Doxorubicin is from a study on MOLM-13 cells and is presented for comparative context.[4]
Table 2: Cell Cycle Analysis in MCF-7 Cells
| Compound | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 57.12 | 32.75 | 10.13 |
| Compound 6l | IC₅₀ | 66.13 | 24.35 | 9.52 |
| Compound 6m | IC₅₀ | 63.27 | 26.81 | 9.92 |
Data for Compounds 6l and 6m are from a study on MCF-7 cells.[1][2][3]
Table 3: Intracellular ROS Generation
| Compound | Concentration | Cell Line | Fold Increase in ROS |
| Control | - | PC-3 | 1 |
| SOX 4a | Not specified | PC-3 | Significant increase |
Note: SOX 4a is a representative spirooxindole derivative. The study reported a robust induction of ROS but did not provide specific fold-change values in the abstract.[5]
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compounds
-
Cancer cell line (e.g., MCF-7)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and culture overnight.
-
Treat cells with the this compound compounds at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound compounds
-
Cancer cell line (e.g., MCF-7)
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the samples using a flow cytometer.
Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the level of intracellular ROS.
Materials:
-
This compound compounds
-
Cancer cell line (e.g., PC-3)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with DCFH-DA solution in the dark at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity immediately using a flow cytometer.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed anticancer signaling pathway of spiro[indoline-3,3'-pyrrolidin]-2-ones.
Caption: Experimental workflow for validating anticancer mechanisms using flow cytometry.
Caption: Logical relationship between experimental findings.
References
- 1. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to spirooxindole-pyrrolidines
The spirooxindole-pyrrolidine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its unique three-dimensional structure has attracted significant attention from the medicinal chemistry community, leading to the development of a diverse array of synthetic strategies for its construction. This guide provides a head-to-head comparison of the most prominent synthetic routes to spirooxindole-pyrrolidines, offering a comprehensive overview of their performance, supported by experimental data.
Comparative Analysis of Synthetic Methodologies
The synthesis of spirooxindole-pyrrolidines is predominantly achieved through [3+2] cycloaddition reactions, which can be categorized based on the catalytic system employed. The following table summarizes the quantitative performance of key, representative synthetic routes, providing a clear comparison of their efficiency and stereoselectivity.
| Synthetic Route | Catalyst/Promoter | Key Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Three-Component [3+2] Cycloaddition | Benzoic Acid (BzOH) | Tetrahydroisoquinoline, 4-Bromobenzaldehyde, Olefinic Oxindole | EtOH | 125 (Microwave) | 0.5 | 67 | 6:1 | - | [1] |
| Organocatalytic Asymmetric [3+2] Cycloaddition | Chiral Phosphoric Acid | Methyleneindolinone, Aldehyde, Amino Ester | Not Specified | Not Specified | Not Specified | High | - | up to 98 | [2] |
| Catalyst-Free Three-Component Domino Reaction | None | (E)-3-(2-nitrovinyl)-indole, Isatin, Chiral α-amino acid | EtOH/H₂O | Room Temp. | 6 | 88-96 | - | - | [3] |
| Fe(II)-Catalyzed Spirocyclization | Fe(OAc)₂ | 2-Arylindole, α,β-Unsaturated Ketone | 1,2-dichloroethane | 80 | 12 | up to 85 | - | - | [4] |
| One-Pot Multicomponent [3+2] Cycloaddition | None | Isatin, L-proline, Chalcone | EtOH | Reflux | 5 | Good | High Regio- and Stereoselectivity | - | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on representative examples from the literature and are intended to serve as a practical guide for researchers.
Three-Component [3+2] Cycloaddition (Benzoic Acid Promoted)
This method involves the one-pot reaction of a cyclic amine, an aldehyde, and an olefinic oxindole, promoted by a Brønsted acid.[1]
Procedure: A mixture of 1,2,3,4-tetrahydroisoquinoline (1.3 mmol), 4-bromobenzaldehyde (1.1 mmol), olefinic oxindole (1.0 mmol), and benzoic acid (0.5 equiv) in ethanol is subjected to microwave irradiation at 125 °C for 30 minutes. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired spirooxindole-pyrrolidine.
Organocatalytic Asymmetric Three-Component [3+2] Cycloaddition
This approach utilizes a chiral phosphoric acid to catalyze the asymmetric 1,3-dipolar cycloaddition of methyleneindolinones with in situ generated azomethine ylides.[2]
Procedure: To a solution of methyleneindolinone, an aldehyde, and an amino ester in a suitable solvent, a catalytic amount of a chiral phosphoric acid is added. The reaction is stirred at the appropriate temperature until completion. The product is then isolated and purified using standard chromatographic techniques to yield the enantiomerically enriched spirooxindole-pyrrolidine.
Catalyst-Free Three-Component Domino Reaction in Green Media
This environmentally benign method proceeds under catalyst-free conditions in an ethanol-water mixture at room temperature.[3]
Procedure: (E)-1-methyl-3-(2-nitrovinyl)-1H-indole (1.0 mmol), isatin (1.1 mmol), and (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (1.2 mmol) are stirred in a 1:1 mixture of ethanol and water (5 mL) at room temperature for 6 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the pure polycyclic pyrrolidine-fused spirooxindole.
Fe(II)-Catalyzed Spirocyclization
This two-step sequence involves the initial reaction of a 2-arylindole with an α,β-unsaturated ketone, followed by an iron-catalyzed spirocyclization of the resulting oxime acetate.[4]
Procedure:
-
Step 1: A mixture of the 2-arylindole and the α,β-unsaturated ketone is reacted to form the corresponding adduct. This adduct is then converted to its oxime acetate.
-
Step 2: The oxime acetate is dissolved in 1,2-dichloroethane, and Fe(OAc)₂ is added. The reaction mixture is heated at 80 °C for 12 hours. After cooling, the mixture is worked up and purified by chromatography to yield the spiro[indoline-3,2'-pyrrolidine] derivative.
Visualization of Synthetic Pathways
The logical flow of these synthetic strategies can be visualized through the following diagrams, generated using the DOT language.
Caption: Logical flow of the three-component [3+2] cycloaddition.
Caption: Workflow of the organocatalytic asymmetric synthesis.
Caption: Schematic of the catalyst-free domino reaction.
Caption: Two-step process of Fe(II)-catalyzed spirocyclization.
References
- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-validation of in silico docking predictions with in vitro binding assays for spiro compounds
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. For researchers investigating the therapeutic potential of spiro compounds—a unique class of molecules characterized by their distinctive three-dimensional architecture—this integration is particularly crucial. This guide provides a comprehensive comparison of in silico molecular docking predictions with in vitro binding assay results for a selection of spiro compounds, offering valuable insights for scientists and drug development professionals. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to facilitate a deeper understanding of the correlative power and predictive capacity of computational models in the context of real-world biological activity.
The In Silico-In Vitro Workflow: A Necessary Partnership
The journey from a promising compound to a viable drug candidate is often long and arduous. In silico docking serves as a powerful initial screening tool, predicting the binding affinity and orientation of a ligand within the active site of a target protein. This computational approach allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest likelihood of biological activity. However, these predictions must be substantiated by empirical evidence. In vitro binding assays provide this critical validation, offering quantitative measurements of a compound's interaction with its target in a controlled laboratory setting. The cross-validation of these two methodologies is essential for making informed decisions in the drug development pipeline.
Figure 1. A generalized workflow illustrating the integration of in silico docking and in vitro binding assays for the discovery and validation of spiro compounds.
Comparative Analysis: Docking Scores vs. In Vitro Binding Affinity
The following tables summarize the correlation between predicted binding energies from molecular docking studies and experimentally determined inhibitory concentrations (IC50) or other binding constants from in vitro assays for a series of spiro compounds targeting various proteins.
Table 1: Spiro-pyrrolopyridazine Derivatives Targeting EGFR
| Compound | Target Protein (PDB ID) | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| SPP10 | EGFR (4HJO) | -9.5 | 2.31 ± 0.3 |
| Erlotinib (Reference) | EGFR (4HJO) | -8.9 | 5.1 ± 0.6 |
Data synthesized from studies on novel spiro-pyrrolopyridazine derivatives as anticancer agents.[1][2]
Table 2: Spirooxindole Derivatives Targeting Various Kinases
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Activity (% Inhibition @ 25 µg/mL) |
| 4j | Anaplastic Lymphoma Kinase (ALK) | -8.2 | 66.3% |
| 6b | Anaplastic Lymphoma Kinase (ALK) | -7.9 | 64.8% |
| 6h | Anaplastic Lymphoma Kinase (ALK) | -8.5 | 66.3% |
Data adapted from research on spirooxindole–pyrrolidine compounds as potential anticancer agents.[3]
Table 3: Spiro[indoline-3,3′-pyrrolizin]-2-one Derivatives Targeting COX-2
| Compound | Target Protein (PDB ID) | In Silico Docking Score (kcal/mol) |
| 19 | COX-2 | -10.3 |
| Celecoxib (Reference) | COX-2 | -10.1 |
In vitro validation for these specific compounds is pending, highlighting a common stage in the drug discovery process where promising in silico results await experimental confirmation.[4][5]
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. Below are the methodologies employed for the in silico and in vitro experiments cited in this guide.
In Silico Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 4HJO), were obtained from the Protein Data Bank (RCSB PDB).[1][2] The protein structures were prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.[3][6]
-
Ligand Preparation: The 3D structures of the spiro compounds were generated and optimized using appropriate chemistry software. Torsion angles and rotatable bonds were defined to allow for ligand flexibility during the docking process.
-
Grid Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: Molecular docking was performed using software such as AutoDock Vina.[1][2][7] The program systematically explores different conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The binding affinity of each ligand pose was estimated using a scoring function, which calculates the free energy of binding in kcal/mol. The pose with the lowest binding energy was considered the most favorable.
In Vitro Binding and Activity Assays
1. Cell Viability (XTT) Assay for Anticancer Activity:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, H69AR, PC-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the spiro compounds for a specified duration (e.g., 72 hours).[1][2]
-
XTT Reagent Addition: Following treatment, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent was added to each well.
-
Incubation and Absorbance Reading: The plates were incubated to allow for the conversion of XTT to a formazan product by metabolically active cells. The absorbance was then measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1][2]
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition:
-
Reaction Mixture Preparation: A reaction mixture containing the target kinase (e.g., EGFR), a suitable substrate, and ATP was prepared.[1][2]
-
Compound Incubation: The spiro compounds were added to the reaction mixture at various concentrations and incubated to allow for kinase inhibition.
-
Detection Reagent Addition: HTRF detection reagents, typically consisting of a europium cryptate-labeled antibody and an XL665-labeled secondary antibody, were added.
-
Signal Measurement: The HTRF signal was measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The results were used to determine the IC50 values for kinase inhibition.[1][2]
3. General Radiometric Binding Assay:
Radiometric binding assays are a common method to determine the binding affinity of a ligand for its receptor.[8][9]
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound (the spiro compound).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 and subsequently the inhibition constant (Ki) can be calculated.[10]
Signaling Pathway Context: EGFR Inhibition by Spiro Compounds
Many spiro compounds are being investigated for their potential to inhibit key signaling pathways implicated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent example.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07175E [pubs.rsc.org]
- 5. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
A Comparative Analysis of the Cytotoxicity of Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives on Cancerous versus Non-Cancerous Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold has emerged as a promising pharmacophore due to its significant cytotoxic activity against various cancer cell lines.[1][2] This guide provides a comparative overview of the cytotoxic effects of various this compound derivatives, presenting key experimental data on their activity in both cancerous and non-cancerous cell lines. The aim is to offer an objective resource for researchers and professionals in drug development to evaluate the therapeutic potential and selectivity of these compounds.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates a higher cytotoxic potency. The following tables summarize the cytotoxic activities of representative compounds against a panel of human cancer cell lines and non-cancerous cell lines.
Table 1: Cytotoxicity (IC50/GI50 in µM) of this compound Derivatives against Cancerous Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| by241 | MGC-803 | Gastric Cancer | 2.77 | [3] |
| BGC-803 | Gastric Cancer | 1.18 | [3] | |
| SMMC-7721 | Hepatocarcinoma | 4.83 | [3] | |
| ZIP77 | Hepatocarcinoma | 2.71 | [3] | |
| SSSK16 | MCF-7 | Breast Cancer | 0.44 | [4][5] |
| SSSK17 | MCF-7 | Breast Cancer | 0.04 | [4][5] |
| Compound 5g | MCF-7 | Breast Cancer | 2.8 | [6] |
| Compound 5l | MCF-7 | Breast Cancer | 3.4 | [6] |
| MDA-MB-231 | Breast Cancer | 8.45 | [6] | |
| Compound 5o | MDA-MB-231 | Breast Cancer | 4.32 | [6] |
| Compound 6m | MCF-7 | Breast Cancer | 3.597 | [7][8] |
| HCT116 | Colon Cancer | 3.236 | [8] | |
| A431 | Skin Cancer | 2.434 | [7][8] | |
| Compound 6k | PaCa-2 | Pancreatic Cancer | 8.830 | [7] |
| SPP10 | MCF-7 | Breast Cancer | 2.31 | [9] |
| H69AR | Lung Cancer | 3.16 | [9] | |
| PC-3 | Prostate Cancer | 4.2 | [9] | |
| Compound 5f | A549 | Lung Cancer | 1.2 | [10] |
| Compound 5e | A549 | Lung Cancer | 3.48 | [11][10] |
Table 2: Cytotoxicity (IC50 in µM) and Selectivity Index of this compound Derivatives against Non-Cancerous Cell Lines
| Compound ID | Non-Cancerous Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)* | Reference |
| by241 | L-02 | Normal Liver | 21.80 | ~5-8 | [3] |
| Compound 5g | WISH | Amnion | 39.33 | 14.05 | [6] |
| Compound 5l | WISH | Amnion | >40 | >11.76 | [6] |
| Compound 5n | WISH | Amnion | 47.2 | >10 | [6] |
| Compound 6m | RPE1 | Retinal Pigment Epithelium | >14.7 | 4.1-6.1 | [7][8] |
| SPP10 | HEK-293 | Embryonic Kidney | 26.8 | 6.38-11.6 | [9] |
| Compound 5e | NIH-3T3 | Mouse Embryonic Fibroblast | Non-cytotoxic | - | [11][10] |
| Compound 5f | NIH-3T3 | Mouse Embryonic Fibroblast | Non-cytotoxic | - | [11][10] |
*Selectivity Index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The cytotoxic activity of the this compound derivatives cited in this guide was predominantly determined using the following standard in vitro assays:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24-72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and then stained with the SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is measured at a specific wavelength (typically around 565 nm).
-
The GI50 value is calculated from the dose-response curve.
-
Mechanism of Action and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their interaction with key cellular targets involved in cancer progression. Several mechanisms of action have been proposed, including the induction of apoptosis and inhibition of critical signaling pathways.
One of the most frequently cited mechanisms is the inhibition of the p53-MDM2 protein-protein interaction.[12] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis.[12] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[13] By disrupting the p53-MDM2 interaction, spirooxindole compounds can stabilize and activate p53, leading to the induction of apoptosis in cancer cells.
p53-MDM2 Inhibition by Spirooxindoles
Other studies have suggested that these compounds can act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in regulating cell proliferation and survival.[6][14] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
Conclusion
The data presented in this guide highlight the potent anticancer activity of this compound derivatives against a range of cancer cell lines. Importantly, several of these compounds exhibit a favorable selectivity index, demonstrating lower toxicity towards non-cancerous cells. This selective cytotoxicity is a critical attribute for any potential anticancer therapeutic, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting. The primary mechanism of action appears to involve the induction of apoptosis through pathways such as the inhibition of the p53-MDM2 interaction. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Spiro[indoline-3,3'-pyrrolidine] | 7198-72-3 [smolecule.com]
- 3. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship of Phenyl Ring Substitutions in Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives: A Comparative Guide
The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its unique three-dimensional structure has attracted significant interest in medicinal chemistry, leading to the development of synthetic derivatives with a wide range of biological activities, including anticancer, antimicrobial, and neuro-receptor modulating properties.[3][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) focusing on substitutions on the phenyl ring of this spiro core, supported by experimental data and detailed protocols.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the appended phenyl rings. The following table summarizes the in vitro anticancer activity of a series of derivatives against various cancer cell lines.
| Compound ID | Phenyl Ring Substitution (Ar) | Oxindole Ring Substitution | Target Cell Line | IC50 (µM) | Reference |
| 4a | Phenyl | Unsubstituted | A549 (Lung) | 3.814 ± 0.02 | [6] |
| 4b | 4-Methylphenyl | Unsubstituted | A549 (Lung) | 3.75 ± 0.91 | [6] |
| 4e | 4-Methoxyphenyl | Unsubstituted | A549 (Lung) | 3.48 ± 1.32 | [6] |
| 4g | 4-Chlorophenyl | Unsubstituted | A549 (Lung) | 3.65 ± 0.49 | [6] |
| 5f | 2-Fluorophenyl | Unsubstituted | A549 (Lung) | 1.2 ± 0.412 | [6] |
| 7d | 4-Fluorophenyl | 5-Fluoro | MCF-7 (Breast) | 7.36 ± 0.37 | [7] |
| 7d | 4-Fluorophenyl | 5-Fluoro | MDA-MB-231 (Breast) | 9.44 ± 0.32 | [7] |
| 7f | 4-Chlorophenyl | 5-Chloro | PC3 (Prostate) | 8.7 ± 0.7 | [7] |
| 7k | 4-Trifluoromethylphenyl | 5-Chloro | HeLa (Cervical) | 8.4 ± 0.5 | [7] |
| 5g | 4-Chlorophenyl | 5-Chloro | MCF-7 (Breast) | Not specified (Potent) | [8] |
| 5l | 4-Methoxyphenyl | 5-Bromo | MCF-7 (Breast) | 3.4 | [8] |
| 5o | 4-Nitrophenyl | 5-Bromo | MDA-MB-231 (Breast) | 4.32 | [8] |
From the presented data, a clear structure-activity relationship can be observed. The presence of electron-withdrawing groups on the phenyl ring, such as fluoro, chloro, and trifluoromethyl, generally leads to enhanced anticancer activity.[6][7] For instance, compound 5f with an ortho-fluoro substitution on the phenyl ring exhibited the highest potency against the A549 lung cancer cell line with an IC50 value of 1.2 µM.[6] Similarly, compounds with chloro and trifluoromethyl substitutions (7f and 7k ) displayed significant activity against prostate and cervical cancer cell lines, respectively.[7] The position of the substituent also plays a crucial role; for example, a para-substitution is often favored for enhanced target affinity.[6]
Experimental Protocols
General Synthesis via [3+2] Cycloaddition
A prevalent method for the synthesis of the this compound core is the one-pot, three-component [3+2] cycloaddition reaction.[6][7]
Materials:
-
Substituted isatin (1.0 mmol)
-
Sarcosine or L-proline (1.0 mmol)
-
Substituted (E)-1-phenylprop-2-en-1-one (chalcone derivative) (1.0 mmol)
-
Methanol (20 mL)
Procedure:
-
A mixture of the substituted isatin, amino acid (sarcosine or L-proline), and the dipolarophile (chalcone derivative) is dissolved in methanol.
-
The reaction mixture is refluxed for a period ranging from 2 to 6 hours, with the progress monitored by thin-layer chromatography.[7]
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure spirooxindole derivative.[7]
-
The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized spirooxindole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24 or 48 hours.[6]
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 4 hours at 37°C.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Visualizations
Caption: General workflow for a structure-activity relationship study.
Caption: Proposed mechanism of action via apoptosis induction.
Conclusion
The this compound scaffold serves as a versatile template for the design of potent anticancer agents. Structure-activity relationship studies have demonstrated that substitutions on the phenyl ring are a key determinant of biological activity. Specifically, the introduction of electron-withdrawing groups at the para or ortho positions of the phenyl ring often enhances cytotoxicity against a range of cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis through pathways that may include the activation of caspases and inhibition of key cellular kinases like EGFR and CDK2.[8][9] Further optimization of this scaffold, guided by the SAR insights presented, holds significant promise for the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the in Vivo Power: A Comparative Guide to Spiro[indoline-3,3'-pyrrolidin]-2-one Derivatives in Xenograft Tumor Models
For Immediate Release
A new generation of anti-cancer drug candidates, the spiro[indoline-3,3'-pyrrolidin]-2-one derivatives, is demonstrating remarkable efficacy in preclinical xenograft tumor models. These compounds, primarily acting as potent inhibitors of the MDM2-p53 protein-protein interaction, have shown the ability to induce tumor regression and significant growth inhibition across a range of cancer types. This guide provides a comprehensive comparison of key derivatives, presenting their performance data, detailed experimental protocols, and insights into their mechanism of action to aid researchers and drug development professionals in this promising field.
Comparative Efficacy in Xenograft Models
The in vivo anti-tumor activity of several lead this compound derivatives has been rigorously evaluated in various human cancer xenograft models. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their potency and effectiveness.
| Compound | Cancer Cell Line | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MI-888 | SJSA-1 (Osteosarcoma) | Nude Mice | 100 mg/kg, oral, daily | Complete and durable tumor regression | [1][2] |
| HCT-116 (Colon Cancer) | Nude Mice | 100 mg/kg, oral, daily | Significant tumor growth inhibition | [2] | |
| SAR405838 (MI-77301) | SJSA-1 (Osteosarcoma) | Nude Mice | 100 mg/kg, oral, daily | Complete tumor regression | [3][4] |
| RS4;11 (Acute Leukemia) | Nude Mice | 100 mg/kg, oral, daily | Complete tumor growth inhibition | [3] | |
| LNCaP (Prostate Cancer) | Nude Mice | 100 mg/kg, oral, daily | Complete tumor growth inhibition | [3] | |
| HCT-116 (Colon Cancer) | Nude Mice | 100 mg/kg, oral, daily | Complete tumor growth inhibition | [3] | |
| APG-115 (Alrizomadlin) | Gastric Adenocarcinoma | Nude Mice | 100 mg/kg, oral, daily | Significant tumor growth suppression | [5] |
| Uveal Melanoma (MP41) | Nude Mice | 25 mg/kg, oral | 24.8% TGI | [6] | |
| Uveal Melanoma (MP41) | Nude Mice | 50 mg/kg, oral | 38% TGI | [6] | |
| Uveal Melanoma (MP41) | Nude Mice | 100 mg/kg, oral | 39.1% TGI | [6] | |
| BI-0252 | SJSA-1 (Osteosarcoma) | Nude Mice | Single dose | In vivo efficacy demonstrated | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key xenograft studies cited.
General Xenograft Model Establishment
Human cancer cell lines were cultured in appropriate media and harvested during the exponential growth phase. The cells were then suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Tumor growth was monitored regularly by caliper measurements, and tumor volume was calculated using the formula: (Length x Width²) / 2. Treatment was initiated when tumors reached a specified volume (typically 100-200 mm³).
Specific Protocols
MI-888 in SJSA-1 Osteosarcoma Xenograft Model [1][2]
-
Animal Model: Female athymic nude mice.
-
Cell Inoculation: 1 x 10⁷ SJSA-1 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously.
-
Treatment: When tumors reached an average volume of approximately 200 mm³, mice were randomized into treatment and control groups. MI-888 was administered orally once daily at a dose of 100 mg/kg. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. The study was terminated when control tumors reached a predetermined size.
SAR405838 (MI-77301) in Multiple Xenograft Models [3][4]
-
Animal Models: Nude mice for solid tumors (SJSA-1, LNCaP, HCT-116) and SCID mice for leukemia (RS4;11).
-
Cell Inoculation:
-
Solid Tumors: 1 x 10⁷ cells (SJSA-1, LNCaP, HCT-116) in a Matrigel suspension were injected subcutaneously.
-
Leukemia: 5 x 10⁶ RS4;11 cells were injected intravenously.
-
-
Treatment: For solid tumor models, treatment began when tumors were well-established. SAR405838 was administered orally at doses ranging from 10 to 200 mg/kg daily.
-
Efficacy Evaluation: Tumor volumes were measured 2-3 times per week. For the leukemia model, disease progression was monitored by assessing human CD45+ cells in peripheral blood.
APG-115 in Gastric Adenocarcinoma Xenograft Model [5]
-
Animal Model: Nude mice.
-
Cell Inoculation: AGS or MKN45 gastric cancer cells were injected subcutaneously.
-
Treatment: Mice were treated with vehicle control, APG-115 alone, radiation alone, or a combination of APG-115 and radiation. APG-115 was administered orally.
-
Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Immunohistochemical analysis for markers like Ki-67 was also performed.
Mechanism of Action: The p53-MDM2 Signaling Pathway
The primary mechanism of action for these this compound derivatives is the inhibition of the MDM2-p53 interaction. In many cancers with wild-type p53, the p53 tumor suppressor protein is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By binding to the p53-binding pocket of MDM2, these small molecule inhibitors prevent this interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor cell death.
Caption: MDM2-p53 signaling pathway and the inhibitory action of spiro derivatives.
Experimental Workflow
The general workflow for evaluating the efficacy of these compounds in xenograft models is a multi-step process that begins with in vitro characterization and culminates in in vivo testing.
Caption: Experimental workflow for preclinical evaluation in xenograft models.
This guide highlights the significant potential of this compound derivatives as a new class of targeted anti-cancer therapeutics. The compelling in vivo data, particularly for compounds like MI-888 and SAR405838, underscore the promise of the MDM2-p53 axis as a druggable target. Further research and clinical development are warranted to translate these preclinical successes into effective therapies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xen" by Tamaro S. Hudson, Susan N. Perkins et al. [dh.howard.edu]
A Comparative Analysis of Novel Spirooxindole Analogs and the Established Chemotherapeutic Agent 5-Fluorouracil
For Immediate Release
This guide provides a comprehensive benchmark of newly synthesized spirooxindole analogs against the widely used chemotherapy agent, 5-fluorouracil (5-FU). The following sections present a comparative analysis of their cytotoxic effects on various cancer cell lines, supported by experimental data and detailed methodologies for the key assays performed. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Spirooxindoles and 5-Fluorouracil
Spirooxindoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique three-dimensional structure and diverse biological activities.[1] Recent research has focused on the development of spirooxindole analogs as potential anticancer agents, with some demonstrating potent cytotoxicity against a range of cancer cell lines.[2][3][4][5] Their mechanisms of action are multifaceted, including the inhibition of the p53-MDM2 interaction and the induction of apoptosis.
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades. It primarily functions by inhibiting thymidylate synthase (TS), leading to the disruption of DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.
This guide aims to provide a clear and objective comparison of the in vitro efficacy of novel spirooxindole analogs with that of 5-FU, offering valuable insights for the advancement of cancer therapeutics.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of representative spirooxindole analogs and 5-fluorouracil was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay. The results are summarized in the tables below.
Table 1: IC50 Values (µM) of Spirooxindole Analogs vs. 5-Fluorouracil in Breast and Colon Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) |
| Spirooxindole Analog 1 | 3.60 | - | 3.24 |
| Spirooxindole Analog 2 | 15.32 | 47.0 | - |
| Spirooxindole Analog 3 | - | 47.0 | - |
| 5-Fluorouracil | 78.28 | 7.4 | 20.43 |
Data synthesized from multiple sources.[2][3][4][5][6] Note: "-" indicates data not available.
Table 2: IC50 Values (µM) of Spirooxindole Analogs vs. 5-Fluorouracil in Other Cancer Cell Lines
| Compound/Drug | A549 (Lung) | HeLa (Cervical) | PC3 (Prostate) | HepG2 (Liver) |
| Spirooxindole Analog 4 | 0.054 | - | - | - |
| Spirooxindole Analog 5 | - | 7.1 | 3.7 | - |
| Spirooxindole Analog 6 | - | - | - | 29.34 |
| 5-Fluorouracil | 3.781 | - | - | 6.73 |
Data synthesized from multiple sources.[2][3][6][7] Note: "-" indicates data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Spirooxindole analogs and 5-Fluorouracil
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the spirooxindole analogs or 5-fluorouracil. Control wells receive medium with the vehicle (e.g., DMSO) or no treatment.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Spirooxindole analogs and 5-Fluorouracil
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Apoptosis Detection Workflow
References
- 1. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro ADME Profiling of Lead Spiro[indoline-3,3'-pyrrolidin]-2-one Candidates for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead spiro[indoline-3,3'-pyrrolidin]-2-one candidates against the established MDM2 inhibitor, Nutlin-3a. This guide provides a summary of available experimental data, detailed experimental protocols, and a visual representation of the standard in vitro ADME screening workflow.
The this compound scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of inhibitors targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy. Early assessment of ADME properties is crucial for the successful development of these lead candidates into viable drugs. This guide offers a comparative analysis of the in vitro ADME profiles of two representative this compound derivatives, MI-219 and a related analogue, against Nutlin-3a, a well-characterized clinical candidate.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize the available experimental and predicted in vitro ADME data for the selected compounds. It is important to note that direct comparative studies under identical experimental conditions are limited in the published literature. Therefore, data has been collated from various sources, and corresponding experimental conditions are provided where available.
Table 1: Comparison of Aqueous Solubility and Permeability
| Compound | Chemical Structure | Aqueous Solubility | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| MI-219 (Spirooxindole Lead Candidate) | [Image of MI-219 structure] | Data not available | Data not available |
| Spirooxindole Analogue | [Image of a related spirooxindole analogue structure] | Predicted: Moderate to High | Predicted: High |
| Nutlin-3a (Alternative) | [Image of Nutlin-3a structure] | ~10 µg/mL | ~1.0 (low to moderate) |
Predicted data is based on computational models and should be interpreted with caution.
Table 2: Comparison of Metabolic Stability and Plasma Protein Binding
| Compound | Metabolic Stability (Human Liver Microsomes) | Plasma Protein Binding (%) |
| t½ (min) | CLint (µL/min/mg protein) | |
| MI-219 (Spirooxindole Lead Candidate) | > 60 | < 5 |
| Spirooxindole Analogue | Predicted: Stable | Predicted: Low |
| Nutlin-3a (Alternative) | ~30 | Moderate |
CLint: Intrinsic Clearance Predicted data is based on computational models and should be interpreted with caution.
In Vitro ADME Screening Workflow
The following diagram illustrates a typical workflow for the in vitro ADME profiling of lead drug candidates.
In vitro ADME screening workflow for lead candidates.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices and may require optimization based on specific compound properties and available analytical instrumentation.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic clearance).
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
96-well plates.
-
Incubator/shaker set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the test compound at the desired final concentration in a 96-well plate.
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed suspension of HLMs.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).
Aqueous Solubility (Kinetic Solubility Assay)
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound.
-
DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., 0.45 µm pore size).
-
96-well collection plates.
-
Plate shaker.
-
UV-Vis plate reader or LC-MS/MS system.
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤1%.
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Filter the solutions through a 96-well filter plate into a collection plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a suitable chromophore) or by LC-MS/MS against a standard curve.
-
The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium and supplements.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol).
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS system for analysis.
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of the test and control compounds in HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of B-A Papp to A-B Papp. An ER > 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the extent to which a test compound binds to plasma proteins.
Materials:
-
Test compound.
-
Pooled human plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Equilibrium dialysis device (e.g., RED device).
-
Dialysis membrane (with an appropriate molecular weight cut-off).
-
Incubator/shaker set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound and spike it into human plasma to achieve the desired final concentration.
-
Assemble the equilibrium dialysis device with the dialysis membrane separating the plasma chamber from the buffer chamber.
-
Add the spiked plasma to the plasma chamber and an equal volume of PBS to the buffer chamber.
-
Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours, determined in a preliminary experiment).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples for analysis (e.g., by adding blank plasma to the buffer sample and PBS to the plasma sample).
-
Determine the concentration of the compound in both chambers using LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
Conclusion
This guide provides a comparative overview of the in vitro ADME profiles of lead this compound candidates and the established MDM2 inhibitor, Nutlin-3a. While the available experimental data for the spirooxindole class is still emerging, the provided information and detailed protocols serve as a valuable resource for researchers in the field of drug discovery. The favorable metabolic stability and predicted permeability of spirooxindole derivatives highlight their potential as promising drug candidates. However, further comprehensive and standardized in vitro ADME studies are warranted to fully characterize and compare these compounds, enabling more informed decisions in the lead optimization process.
Safety Operating Guide
Navigating the Safe Disposal of Spiro[indoline-3,3'-pyrrolidin]-2-one: A Procedural Guide
For Immediate Release
Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for maintaining a safe and compliant laboratory environment. This document outlines the proper disposal procedures for Spiro[indoline-3,3'-pyrrolidin]-2-one, a heterocyclic compound utilized in various research and development applications. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following guidance is based on hazard information provided by chemical suppliers and general best practices for the disposal of hazardous chemical waste.
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. According to information from chemical suppliers, this compound is associated with the following hazards:
The corresponding GHS07 pictogram, an exclamation mark, is used to indicate these hazards.[2]
Given these potential risks, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Hazard Category | GHS Hazard Statement | GHS Hazard Code |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from chemical suppliers.[1][2]
Experimental Protocols for Disposal
As no specific experimental protocols for the neutralization or deactivation of this compound have been published, disposal must proceed through established hazardous waste management channels. The primary protocol is to collect and segregate the waste for pickup by a licensed hazardous waste disposal service.
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. This includes any contaminated weighing paper, spatulas, or other disposable equipment.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Based on its structural components (indole and pyrrolidine), it should be treated as a non-halogenated organic waste. Do not mix with halogenated solvents or other incompatible waste streams.
-
Contaminated Labware: Reusable glassware that has come into contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone) before washing. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
2. Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
3. Storage:
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Provide the disposal personnel with all available safety information regarding the waste.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a clear and actionable framework for the safe and compliant disposal of this compound. Adherence to these procedures is crucial for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Spiro[indoline-3,3'-pyrrolidin]-2-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Spiro[indoline-3,3'-pyrrolidin]-2-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the safety data for Pyrrolidine, a structurally related compound, and general best practices for handling heterocyclic organic compounds. It is imperative to conduct a thorough risk assessment before beginning any work with this substance.
I. Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the handler and the chemical, mitigating risks of inhalation, skin contact, and eye exposure.[1] The following table summarizes the required PPE for handling this compound, based on the recommendations for Pyrrolidine.[2]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and absorption. |
| Eye/Face Protection | Use chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. | To minimize skin exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of generating dust or aerosols. A surgical N-95 respirator can provide both respiratory and splash protection.[1] | To prevent inhalation of harmful vapors or particles. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Equipment: Ensure all glassware and equipment are clean, dry, and free of contaminants. Use non-sparking tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[2]
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower, eyewash station, and fire extinguisher before starting any work.
2. Handling the Compound:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[2]
-
Dispensing: When transferring or weighing the compound, do so in a fume hood to minimize inhalation exposure.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or storing containers of the compound.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill Response: In case of a small spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
IV. Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
